molecular formula C13H12O4 B12763752 Salfredin B11 CAS No. 165467-63-0

Salfredin B11

Cat. No.: B12763752
CAS No.: 165467-63-0
M. Wt: 232.23 g/mol
InChI Key: ZYOUEEMPKPNVQW-UHFFFAOYSA-N
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Description

Salfredin B11 is a prenylated phthalide compound first isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817 . Its primary research value lies in its potent activity as an aldose reductase inhibitor (ARI) . Aldose reductase is the key enzyme in the polyol pathway, which is implicated in the development of various diabetic complications, such as neuropathy, retinopathy, nephropathy, and cataracts . Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in insulin-insensitive tissues . By inhibiting aldose reductase, this compound helps researchers study the mechanisms of these complications and explore potential preventive or therapeutic strategies . The structure of this compound has been confirmed by spectroscopic methods and X-ray crystallographic analysis . The first total synthesis of this compound from hydroxyphthalides has also been described, facilitating further research into this compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165467-63-0

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one

InChI

InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3

InChI Key

ZYOUEEMPKPNVQW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3COC(=O)C3=C2O)C

melting_point

179 - 180 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Salfredin B11: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a naturally occurring isobenzofuranone derivative isolated from the seeds of Nigella sativa and Nigella glandulifera.[1][2] Emerging research has identified this compound as a promising bioactive compound with a range of potential therapeutic applications. Primarily recognized as an aldose reductase inhibitor, it has also been implicated in anti-cancer and anti-viral pathways.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action, detailing its known molecular targets and associated signaling pathways. While comprehensive quantitative data and detailed experimental protocols from primary literature are not widely available, this document provides an overview of its established roles and the general methodologies relevant to its study.

Core Activity: Aldose Reductase Inhibition

This compound is characterized as an aldose reductase inhibitor.[1] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the overactivation of this pathway is a key contributor to the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound has the potential to mitigate the downstream effects of the polyol pathway.

The Polyol Pathway and its Pathophysiological Role

The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, converting NAD+ to NADH. In hyperglycemic states, the increased flux of glucose through this pathway leads to several detrimental cellular consequences:

  • Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates a hyperosmotic environment, leading to osmotic stress and cell damage.

  • Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical cofactor. NADPH is essential for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. A reduction in NADPH levels impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.

  • Altered Redox Balance: The increased production of NADH by sorbitol dehydrogenase alters the NADH/NAD+ ratio, which can disrupt the metabolic balance and function of other cellular pathways.

Proposed Mechanism of Aldose Reductase Inhibition

While specific kinetic studies on this compound are not publicly available, aldose reductase inhibitors typically act by binding to the active site of the enzyme, preventing the binding of its substrate, glucose. This inhibition can be competitive, non-competitive, or uncompetitive.

Signaling Pathway

The primary signaling pathway affected by this compound's aldose reductase inhibitory activity is the Polyol Pathway .

Polyol_Pathway cluster_nadph Cofactor Consumption Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Substrate Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase SalfredinB11 This compound SalfredinB11->AldoseReductase Inhibition AldoseReductase->Sorbitol Catalysis NADP NADP+ NADPH NADPH NADPH->NADP

Caption: Inhibition of the Polyol Pathway by this compound.

Anti-Cancer Activity

This compound has been identified as a potential anti-cancer agent, with several putative molecular targets.

Inhibition of EML4-ALK

In the context of lung cancer, this compound has been designated as a lead compound against the EML4 (Echinoderm microtubule-associated protein-like 4) receptor protein. The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). The fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates downstream pro-survival signaling pathways.

The constitutively active EML4-ALK fusion protein promotes cell proliferation and survival through the activation of several key downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

  • JAK-STAT Pathway: This pathway is involved in cell growth, survival, and immune responses.

By inhibiting the EML4-ALK fusion protein, this compound would theoretically block these downstream pathways, leading to apoptosis and reduced proliferation of cancer cells.

EML4_ALK_Pathway cluster_downstream Downstream Signaling SalfredinB11 This compound EML4_ALK EML4-ALK Fusion Protein SalfredinB11->EML4_ALK Inhibition RAS_MAPK RAS-MAPK Pathway EML4_ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway EML4_ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Proposed inhibition of EML4-ALK signaling by this compound.

Inhibition of EGFR

This compound has been implicated in the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is a critical target in anti-viral (specifically anti-HPV) and anti-cancer research. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates signaling cascades that promote cell proliferation, survival, and migration.

Similar to EML4-ALK, activated EGFR signals through the PI3K/AKT and MAPK pathways to promote cell growth and survival. In the context of HPV, EGFR signaling is often hijacked by viral oncoproteins to promote the proliferation of infected cells.

EGFR_Pathway cluster_downstream_egfr Downstream Signaling SalfredinB11 This compound EGFR EGFR SalfredinB11->EGFR Inhibition PI3K_AKT_egfr PI3K-AKT Pathway EGFR->PI3K_AKT_egfr MAPK_egfr MAPK Pathway EGFR->MAPK_egfr EGF EGF (Ligand) EGF->EGFR Activation Proliferation_egfr Cell Proliferation & Survival PI3K_AKT_egfr->Proliferation_egfr MAPK_egfr->Proliferation_egfr

Caption: Proposed inhibition of EGFR signaling by this compound.

Inhibition of BAG1

This compound has been identified as a potential inhibitor of Bcl-2-associated athanogene 1 (BAG1). BAG1 is a co-chaperone protein that interacts with several proteins, including the anti-apoptotic protein Bcl-2 and the chaperone Hsp70, to regulate processes such as apoptosis, cell signaling, and proliferation. Overexpression of BAG1 is associated with resistance to apoptosis and is observed in various cancers. The precise mechanism of how this compound may inhibit BAG1 is not yet elucidated.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available in the public domain. However, based on its reported activities, the following are examples of standard assays that would be employed to characterize its mechanism of action.

Aldose Reductase Inhibition Assay (General Protocol)

This assay spectrophotometrically measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified or recombinant aldose reductase

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 6.2)

  • This compound (test compound)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Kinase Assay for EML4-ALK or EGFR (General Protocol)

This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human EML4-ALK or EGFR kinase domain

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • In a multi-well plate, add the kinase, peptide substrate, and varying concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at a controlled temperature for a specified time.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Determine the IC50 value of this compound.

Cell Viability Assay (General Protocol)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line expressing the target of interest (e.g., H3122 for EML4-ALK, A431 for EGFR)

  • Complete cell culture medium

  • This compound (test compound)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (growth inhibition 50) value.

Western Blotting for Signaling Pathway Analysis (General Protocol)

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with this compound at various concentrations for a specific time.

  • Lyse the cells to extract proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

  • Use secondary antibodies conjugated to an enzyme for detection.

  • Visualize the protein bands and quantify the changes in phosphorylation.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for this compound, such as IC50 values, Ki, or binding affinities for its putative targets. The tables below are structured to present such data once it becomes available through further research.

Table 1: In Vitro Enzyme Inhibition Data for this compound

Target EnzymeAssay TypeSubstrateIC50 (µM)Inhibition TypeReference
Aldose ReductaseSpectrophotometricDL-glyceraldehydeData not availableData not available
EML4-ALKKinase AssayPeptide SubstrateData not availableData not available
EGFRKinase AssayPeptide SubstrateData not availableData not available

Table 2: Cellular Activity of this compound

Cell LineCancer TypeTargetAssay TypeGI50/EC50 (µM)Reference
HepG2Hepatocellular CarcinomaNot specifiedProliferationData not available
NSCLC cell lineNon-Small Cell Lung CancerEML4-ALKProliferationData not available
HPV-positive cell lineCervical CancerEGFRProliferationData not available

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, primarily as an aldose reductase inhibitor and as a candidate for anti-cancer and anti-viral therapies through its putative inhibition of EML4-ALK, EGFR, and BAG1. While its biological activities have been identified, there is a clear need for further in-depth research to elucidate the precise molecular mechanisms of action. Future studies should focus on:

  • Quantitative Inhibition Studies: Determining the IC50 and Ki values of this compound against its molecular targets.

  • Structural Biology: Co-crystallization of this compound with its target proteins to understand the exact binding mode.

  • Cellular and In Vivo Studies: Comprehensive analysis of its effects on downstream signaling pathways in relevant cell models and its efficacy and safety in preclinical animal models.

The generation of such data will be crucial for the advancement of this compound as a potential therapeutic agent.

References

Salfredin B11: A Comprehensive Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a naturally occurring 1-benzopyran derivative first identified in the seeds of Nigella glandulifera. This document provides a detailed overview of the discovery, origin, and biological properties of this compound. It includes a summary of its cytotoxic activity against various human cancer cell lines, with a focus on hepatocellular carcinoma (HepG2). Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, along with a discussion of its potential mechanism of action based on the known activities of related benzopyran compounds.

Discovery and Origin

This compound was first isolated and characterized in 2015 by a team of researchers led by Sun as part of an investigation into the chemical constituents of the seeds of Nigella glandulifera Freyn et Sint.[1]. This plant, belonging to the Ranunculaceae family, is a traditional Uyghur medicine, and its seeds are known to contain a variety of bioactive compounds[1]. In the study by Sun et al., this compound was identified as compound 4 among four phenolic compounds isolated from the ethanolic extract of N. glandulifera seeds[1]. Its structure was elucidated through comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂O₄[1]
Molecular Weight232.23 g/mol
Class2,2-dimethyl-1-benzopyran

Biological Activity

This compound has demonstrated selective cytotoxic activity against human cancer cell lines. The initial investigation by Sun et al. evaluated its in vitro cytotoxicity against four human cancer cell lines: Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT-8 (ileocecal adenocarcinoma), and A549 (lung carcinoma).

Cytotoxicity Data

The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ in μM)

CompoundBel7402HepG2HCT-8A549
This compound35.6 ± 1.815.4 ± 0.942.3 ± 2.158.7 ± 3.2
5-Fluorouracil25.4 ± 1.530.8 ± 1.718.9 ± 1.145.6 ± 2.5

Data sourced from Sun et al., 2015.

The data indicates that this compound exhibits its most potent cytotoxic activity against the HepG2 cell line, with an IC₅₀ value of 15.4 ± 0.9 μM.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the broader class of benzopyran derivatives is known to exert anticancer effects through various mechanisms. These often include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential signaling pathways that may be influenced by this compound, based on the activities of similar compounds, include:

  • Apoptosis Induction: Benzopyran derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g., downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax). This leads to the activation of caspases, a family of proteases that execute the apoptotic process.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, often at the G1 or G2/M phase, by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Further research is required to determine the precise molecular targets and signaling cascades affected by this compound in cancer cells.

G cluster_0 Potential Anticancer Mechanisms of Benzopyran Derivatives cluster_1 Induction of Apoptosis cluster_2 Cell Cycle Arrest Salfredin_B11 This compound (Benzopyran Derivative) Bcl2_family Modulation of Bcl-2 Family Proteins Salfredin_B11->Bcl2_family potential CDK_inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) Salfredin_B11->CDK_inhibition potential Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M) CDK_inhibition->Cell_cycle_arrest G start Dried and powdered seeds of Nigella glandulifera (10 kg) extraction Extraction with 95% EtOH (3 x 2h) at room temperature start->extraction concentration1 Concentration under reduced pressure extraction->concentration1 crude_extract Crude Extract (980 g) concentration1->crude_extract suspension Suspension in H₂O crude_extract->suspension partition Partitioning with petroleum ether, EtOAc, and n-BuOH suspension->partition EtOAc_fraction EtOAc Fraction (120 g) partition->EtOAc_fraction chromatography1 Silica gel column chromatography (petroleum ether-EtOAc, 50:1 to 0:1) EtOAc_fraction->chromatography1 fractions Elution into 8 fractions (Fr. 1-8) chromatography1->fractions Fr5 Fraction 5 (12.5 g) fractions->Fr5 chromatography2 Silica gel column chromatography (petroleum ether-acetone, 20:1) Fr5->chromatography2 subfractions Elution into 3 sub-fractions (Fr. 5-1 to 5-3) chromatography2->subfractions Fr5_2 Fraction 5-2 subfractions->Fr5_2 chromatography3 Preparative HPLC (MeOH-H₂O, 65:35) Fr5_2->chromatography3 Salfredin_B11 This compound (12 mg) chromatography3->Salfredin_B11

References

Salfredin B11 from Nigella sativa: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Salfredin B11, a naturally occurring 2,2-dimethyl-1-benzopyran found in the seeds of Nigella sativa, presents a compelling starting point for novel oncology drug discovery programs. This technical guide provides a consolidated overview of this compound, including its physicochemical properties, and discusses its potential as an anticancer agent, particularly in the context of hepatocellular carcinoma. Drawing on data from studies of Nigella sativa extracts and analogous benzopyran compounds, this document outlines plausible mechanisms of action, suggests detailed experimental protocols for its isolation and cytotoxic evaluation, and summarizes key quantitative data. Visualizations of experimental workflows and putative signaling pathways are provided to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Nigella sativa, commonly known as black cumin, has a rich history in traditional medicine, with its seeds and oil being utilized for a wide array of therapeutic purposes, including the treatment of inflammatory diseases and cancer.[1][2] The pharmacological activities of N. sativa are attributed to its complex chemical composition, which includes thymoquinone, alkaloids, saponins, and a variety of other bioactive molecules.[2] Among these is this compound, a member of the 2,2-dimethyl-1-benzopyran class of compounds.[3] While research on many constituents of N. sativa is extensive, this compound remains a relatively underexplored molecule with potential for development as a novel therapeutic agent. This guide aims to collate the available information on this compound and provide a technical framework for researchers and drug development professionals interested in its further investigation.

Physicochemical Properties and Structure

This compound is characterized by a 1-benzopyran core structure with two methyl groups at the 2-position.[3] Its fundamental properties are summarized in the table below. The total synthesis of this compound has been successfully reported, providing a viable alternative to natural product isolation for obtaining the compound for research purposes.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
IUPAC Name 5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one
CAS Number 165467-63-0
Class 2,2-dimethyl-1-benzopyran

Biological Activity and Therapeutic Potential

While direct and extensive studies on the biological activity of isolated this compound are limited, preliminary evidence suggests its potential as an anticancer agent. Decoctions of Nigella sativa have demonstrated dose-dependent cytotoxic activity against human hepatoma HepG2 cells. The cytotoxicity of these extracts is, in part, attributed to the presence of various bioactive compounds, including benzopyran derivatives.

Cytotoxicity Against Hepatocellular Carcinoma

A study on a decoction containing Nigella sativa seeds showed strong inhibitory effects on DNA synthesis in HepG2 cells, with an inhibition of 91% at a concentration of 5 mg/ml. Furthermore, the aqueous extract of N. sativa has been shown to have an IC₅₀ value of 300 μg/ml against HepG2 cell lines. Although these studies were conducted on extracts rather than purified this compound, they provide a strong rationale for investigating the specific contribution of this compound to this observed cytotoxicity. The table below summarizes the cytotoxic effects of N. sativa extracts on HepG2 cells.

Extract TypeCell LineIC₅₀ ValueReference
Aqueous ExtractHepG2300 µg/ml
DecoctionHepG291% inhibition of DNA synthesis at 5 mg/ml

Putative Mechanism of Action and Signaling Pathways

Direct mechanistic studies on this compound are not yet available in the public domain. However, based on the known mechanisms of other benzopyran derivatives and bioactive compounds from Nigella sativa, a plausible mechanism of action can be inferred.

Benzopyran compounds have been shown to induce mitotic delays in cancer cells, leading to either mitotic slippage or apoptosis. This is often achieved through the inhibition of tubulin polymerization, a critical process for cell division. Furthermore, other novel benzopyran derivatives have been found to target cancer cell metabolism and survival pathways by inhibiting glutathione reductase and thioredoxin reductases, leading to increased oxidative stress, DNA damage, and apoptosis. These compounds have also been shown to inactivate the Ras/ERK and PI3K/Akt signaling pathways.

Compounds from Nigella sativa, such as thymoquinone, are known to modulate several key signaling pathways involved in cancer progression. These include the Nrf2, NF-κB, and PI3K/AKT pathways. Thymoquinone can also induce apoptosis by affecting p53 and STAT3 and triggering the mitochondrial apoptosis pathway. Given the shared natural source and structural similarities to other bioactive compounds, it is plausible that this compound may exert its anticancer effects through one or more of these pathways.

Proposed Signaling Pathway for this compound

Salfredin_B11_Signaling_Pathway cluster_Cellular_Effects Cellular Effects cluster_Outcomes Cellular Outcomes Salfredin_B11 This compound Tubulin_Polymerization Tubulin Polymerization Salfredin_B11->Tubulin_Polymerization Inhibition GSHR_TrxR GSHR/TrxR Salfredin_B11->GSHR_TrxR Inhibition PI3K_AKT PI3K/AKT Pathway Salfredin_B11->PI3K_AKT Modulation MAPK MAPK Pathway Salfredin_B11->MAPK Modulation Mitotic_Delay Mitotic Delay Tubulin_Polymerization->Mitotic_Delay Oxidative_Stress Oxidative Stress GSHR_TrxR->Oxidative_Stress Apoptosis Apoptosis PI3K_AKT->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Mitotic_Delay->Apoptosis Oxidative_Stress->Apoptosis

Caption: Putative signaling pathways affected by this compound.

Experimental Protocols

The following sections outline detailed methodologies for the isolation of this compound from Nigella sativa seeds and for the evaluation of its cytotoxic activity. These protocols are based on established methods for the extraction and analysis of natural products from N. sativa and for in vitro cytotoxicity testing.

Isolation of this compound from Nigella sativa Seeds

Salfredin_B11_Isolation_Workflow start Start: Pulverized N. sativa Seeds extraction Soxhlet Extraction (n-hexane) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) concentration->fractionation purification Preparative HPLC fractionation->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: Workflow for the isolation of this compound.

5.1.1. Materials and Reagents

  • Nigella sativa seeds

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (HPLC grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel 60 F₂₅₄ TLC plates

  • Rotary evaporator

  • Soxhlet apparatus

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

5.1.2. Procedure

  • Seed Preparation: Dry Nigella sativa seeds at 40°C for 24 hours and grind to a fine powder.

  • Extraction: Extract the powdered seeds (approx. 500 g) with n-hexane in a Soxhlet apparatus for 8-12 hours.

  • Concentration: Concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent.

  • Purification: Pool the fractions containing the compound of interest (identified by comparison with a standard if available, or by preliminary spectroscopic analysis) and subject them to preparative HPLC for final purification.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity_Assay_Workflow start Start: HepG2 Cell Culture seeding Seed Cells in 96-well Plates start->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals incubation->formazan_solubilization mtt_addition->incubation Incubate 4 hours absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End: Determine Cytotoxicity data_analysis->end

Caption: Workflow for the in vitro cytotoxicity assay.

5.2.1. Materials and Reagents

  • HepG2 human hepatocellular carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

5.2.2. Procedure

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Conclusion and Future Directions

This compound, a constituent of Nigella sativa, represents a promising but understudied natural product with potential for development as an anticancer agent. The preliminary evidence of cytotoxicity of N. sativa extracts against hepatocellular carcinoma cell lines warrants a more focused investigation into the specific role of this compound. Future research should prioritize the isolation of sufficient quantities of this compound for comprehensive biological evaluation. Key areas of investigation should include:

  • Determination of the IC₅₀ values of pure this compound against a panel of cancer cell lines, including HepG2.

  • Elucidation of the precise mechanism of action, including its effects on tubulin polymerization, key metabolic enzymes, and cell cycle progression.

  • Investigation of its impact on specific signaling pathways, such as PI3K/AKT and MAPK, in cancer cells.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

A thorough exploration of these areas will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound in oncology drug discovery.

References

Salfredin B11: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring phenolic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical structure, physicochemical properties, and preliminary biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, with the chemical formula C13H12O4, is classified as a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.[1] Its systematic IUPAC name is 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one.[1] The structural framework features a 1-benzopyran moiety with two methyl groups at the 2-position.

The chemical structure of this compound is detailed in the table below, along with its key identifiers.

IdentifierValue
IUPAC Name 5-hydroxy-2,2-dimethyl-2H,6H,8H-furo[3,4-g]chromen-6-one
Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
SMILES CC1(C)OC2=C(C=C1)C(O)=C1C(=O)OCC1=C2
InChI InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While specific experimental spectra are not widely available in public databases, theoretical and some experimental data have been reported.

PropertyValue/Data
Melting Point 179 - 180 °C
XLogP3-AA 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
1D NMR Spectra Data available in NMRShiftDB

Natural Occurrence and Synthesis

This compound has been identified as a natural constituent of Nigella sativa (black cumin), a plant with a long history of use in traditional medicine. The presence of this compound in this species suggests its potential contribution to the plant's overall bioactivity.

Biological Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against the human liver cancer cell line, HepG2. This finding suggests a potential role for this compound as a lead compound in the development of novel anticancer agents. However, detailed quantitative data, such as IC50 values from these cytotoxicity assays, are not yet publicly available.

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific protocol used to evaluate this compound's activity against HepG2 cells has not been detailed in the available literature, a general methodology for such an assay is provided below for illustrative purposes. This protocol is based on standard practices for in vitro cytotoxicity testing.

Objective: To determine the cytotoxic effect of a test compound on a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound is prepared in the complete culture medium. The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compound. Control wells containing cells treated with vehicle (solvent) only are also included.

  • Incubation: The plates are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Logical Workflow for Compound Evaluation

The general workflow for the evaluation of a natural product like this compound, from initial discovery to potential therapeutic application, is outlined below.

G cluster_0 Discovery & Isolation cluster_1 Characterization cluster_2 Synthesis & Analogs cluster_3 Biological Evaluation cluster_4 Development A Natural Source (Nigella sativa) B Extraction & Isolation of this compound A->B C Structure Elucidation (NMR, MS, etc.) B->C D Physicochemical Property Analysis C->D E Total Synthesis D->E F Analog Synthesis (SAR Studies) E->F G In Vitro Screening (e.g., HepG2 Assay) F->G H Mechanism of Action Studies G->H I In Vivo Studies H->I J Lead Optimization I->J K Preclinical & Clinical Trials J->K

Caption: A generalized workflow for natural product drug discovery, from isolation to clinical development.

Future Directions

The preliminary data on this compound suggests that it is a compound of interest for further investigation. Future research should focus on the following areas:

  • Detailed Biological Profiling: A broader screening of this compound against a panel of cancer cell lines is warranted to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action.

  • Total Synthesis and Analog Development: The availability of a robust synthetic route will facilitate the preparation of analogs to explore structure-activity relationships (SAR) and optimize the compound's potency and pharmacokinetic properties.

  • In Vivo Efficacy: Following promising in vitro results, the evaluation of this compound in animal models of cancer will be a critical next step.

Conclusion

This compound is a structurally interesting natural product with preliminary evidence of anticancer activity. While current knowledge is limited, this guide consolidates the available information on its chemical structure, properties, and biological potential. Further in-depth research is necessary to fully uncover the therapeutic promise of this compound and its derivatives. The scientific community is encouraged to pursue further investigations into this promising molecule.

References

Salfredin B11 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a naturally occurring compound isolated from Nigella sativa, a plant with a long history of use in traditional medicine. This technical guide provides a summary of the known physicochemical properties of this compound. While extensive research has been conducted on the crude extracts of Nigella sativa and its major constituent, thymoquinone, specific biological activity data, detailed experimental protocols, and defined signaling pathways for this compound are not extensively documented in publicly accessible literature. This document consolidates the available information and outlines a general experimental approach for the characterization of such natural products.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined. This data is crucial for its identification, synthesis, and in the design of future pharmacological studies.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄[1]
Molecular Weight 232.23 g/mol [1]
CAS Number 165467-63-0
Chemical Class 2,2-dimethyl-1-benzopyran

Synthesis

A method for the total synthesis of this compound has been reported, providing a potential route for obtaining the compound for further research.[2][3] The synthesis involves the use of hydroxyphthalides as precursor molecules.[2] However, the detailed, step-by-step experimental protocol for this synthesis is not available in the public domain.

Biological Activity

Currently, there is a notable lack of specific data in the scientific literature detailing the biological activity of isolated this compound. The broader biological effects of Nigella sativa extracts, including antioxidant, anti-inflammatory, and antimicrobial properties, are well-documented. It is plausible that this compound contributes to the overall pharmacological profile of the plant, but further investigation is required to ascertain its specific activities and mechanisms of action.

Experimental Workflow for Natural Product Characterization

Given the limited specific data for this compound, a generalized experimental workflow for the characterization of a novel natural product is presented below. This workflow represents a logical progression from isolation to the determination of biological activity and mechanism of action.

Experimental_Workflow cluster_0 Isolation & Identification cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A Plant Material (Nigella sativa) B Extraction A->B C Chromatographic Separation B->C D Compound Isolation (this compound) C->D E Spectroscopic Analysis (NMR, MS) D->E G In vitro Assays (e.g., cytotoxicity, enzyme inhibition) D->G F Structure Elucidation E->F H Identification of Biological Activity G->H I Target Identification H->I J Pathway Analysis I->J K In vivo Studies J->K

A generalized experimental workflow for natural product characterization.

Future Directions

The established molecular formula and weight of this compound, along with a reported synthetic route, provide a solid foundation for future research. The primary focus should be on elucidating the specific biological activities of this compound. High-throughput screening against various cell lines and enzyme targets could reveal its potential therapeutic applications. Subsequent studies should then aim to identify its molecular targets and delineate the signaling pathways it modulates. Such a focused investigation will be critical in determining the contribution of this compound to the medicinal properties of Nigella sativa and in assessing its potential as a standalone therapeutic agent.

References

Salfredin B11: A Technical Guide to Its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of Nigella sativa and Nigella glandulifera.[1] As a member of the flavonoid family, a class of compounds known for their diverse pharmacological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores potential biological activities and associated signaling pathways based on its chemical class and origin.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the design of future studies.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄PubChem[1]
Molecular Weight 232.23 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database
Melting Point 179 - 180 °CHuman Metabolome Database
Water Solubility (Predicted) 1.21 g/LHuman Metabolome Database
pKa (Predicted) Acidic pKa likely due to the phenolic hydroxyl group. A precise experimental value is not readily available in the literature.Inferred from flavonoid chemistry

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for determining the key physicochemical properties of a natural product like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for designing in vitro and in vivo experiments.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl group is the most likely acidic proton.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, its chemical structure as a flavonoid and its origin from Nigella sativa, a plant with well-documented medicinal properties, suggest several potential biological activities.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. This compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a strong inflammatory response by binding to Toll-like receptor 4 (TLR4). This binding initiates a downstream signaling cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines. This compound may inhibit this process.

SalfredinB11_Anti_inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK SalfredinB11 This compound SalfredinB11->IKK inhibits SalfredinB11->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Many flavonoids exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Proposed Signaling Pathway: Induction of Apoptosis via the Intrinsic Pathway

This compound may induce apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.

SalfredinB11_Anticancer_Pathway cluster_cell Cancer Cell SalfredinB11 This compound Bax Bax (Pro-apoptotic) SalfredinB11->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) SalfredinB11->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic mechanism of this compound in cancer cells.

Experimental Workflow for Bioactivity Screening

The discovery of the biological activities of a novel natural product like this compound typically follows a structured workflow.

Bioactivity_Screening_Workflow cluster_workflow Bioactivity Screening Workflow for this compound Start Isolation & Purification of this compound HTS High-Throughput Screening (HTS) (e.g., cell viability, enzyme inhibition assays) Start->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID Dose_Response Dose-Response Studies (Determine IC50/EC50) Hit_ID->Dose_Response MoA Mechanism of Action (MoA) Studies (e.g., Western Blot, qPCR, Flow Cytometry) Dose_Response->MoA In_Vivo In Vivo Animal Models MoA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General workflow for screening the bioactivity of this compound.

Conclusion

This compound presents an interesting scaffold for further pharmacological investigation. This guide summarizes its known physicochemical properties and provides a framework for future research by outlining standard experimental protocols and proposing potential mechanisms of action based on its chemical class. Further studies are warranted to experimentally validate its pKa, elucidate its specific biological targets, and fully characterize its therapeutic potential.

References

Unlocking the Therapeutic Potential of Salfredin B11: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a prenylated phthalide whose total synthesis has been documented.[1] However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity and potential therapeutic applications. While direct experimental data on this compound is scarce, the broader class of compounds to which it belongs, phthalides, has been the subject of considerable research. Phthalides, naturally occurring in various plants, are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and cardiovascular protective effects.[2][3][4] Notably, dl-3-n-butylphthalide has been approved for the treatment of stroke, highlighting the therapeutic potential of this chemical class.[3]

This technical guide outlines a proposed, multi-phase research strategy to systematically investigate the therapeutic potential of this compound. It provides hypothetical experimental protocols, data presentation formats, and visualizations to serve as a roadmap for researchers and drug development professionals interested in exploring this promising compound.

Phase 1: Initial Bioactivity Screening and Target Class Identification

The primary objective of this phase is to conduct broad-based screening of this compound to identify any significant biological effects and to generate initial hypotheses regarding its mechanism of action.

In Vitro Anti-inflammatory Activity Assessment

Given that anti-inflammatory properties are a known attribute of phthalides, a logical starting point is to evaluate this compound in relevant in vitro models.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to rule out cytotoxicity-mediated effects.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NO production.

Hypothetical Data Presentation:

Concentration (µM)NO Production (% of Control)Cell Viability (% of Control)
195.299.1
1068.498.5
2545.897.2
5022.196.4
1008.995.8
Target Identification via Chemical Proteomics

To identify the direct molecular targets of this compound, an unbiased chemical proteomics approach can be employed.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an alkyne-functionalized this compound analog to serve as a chemical probe.

  • Cell Lysate Preparation: Prepare proteomes from a biologically relevant cell line (e.g., RAW 264.7).

  • Competitive Inhibition: Incubate the cell lysates with a range of this compound concentrations.

  • Probe Labeling: Add the alkyne-Salfredin B11 probe to the lysates to label protein targets that have not been engaged by the parent compound.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads, perform on-bead tryptic digestion, and identify the proteins via LC-MS/MS.

Hypothetical Experimental Workflow Diagram:

G cluster_workflow Competitive ABPP Workflow lysate Cell Lysate incubation Competitive Incubation lysate->incubation salfredin This compound salfredin->incubation labeling Probe Labeling incubation->labeling probe Alkyne-Salfredin B11 Probe probe->labeling click Click Chemistry (Biotin-Azide) labeling->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Analysis enrich->ms targets Potential Targets ms->targets G cluster_pathway Hypothetical Inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 adaptor Adaptor Proteins tlr4->adaptor pkz Protein Kinase Z (Target) adaptor->pkz This compound Inhibition tfy Transcription Factor Y pkz->tfy Phosphorylation nucleus Nucleus tfy->nucleus gene Pro-inflammatory Genes (e.g., iNOS) nucleus->gene

References

The Inhibitory Potential of Salfredin B11-Containing Plant Extracts on Hepatocellular Carcinoma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the inhibitory activity of Salfredin B11 against HepG2 hepatocellular carcinoma cells is not currently available. This document summarizes the existing research on the anti-cancer effects of extracts from Nigella sativa and Nigella glandulifera, plants in which this compound is found, against HepG2 cells. The specific contribution of this compound to the observed activities has not been elucidated in the reviewed studies.

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Natural products are a promising source of such agents. This compound, a compound found in Nigella sativa and Nigella glandulifera, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct evidence is lacking for this compound, extracts from these plants have demonstrated notable inhibitory effects against the HepG2 human HCC cell line. This technical guide consolidates the available data on the cytotoxic and apoptotic effects of these extracts and their isolated compounds, providing insights into their potential mechanisms of action and outlining the experimental protocols used in these investigations.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the inhibitory effects of Nigella sativa and Nigella glandulifera extracts and their isolated compounds on HepG2 cells.

Table 1: Cytotoxicity of Nigella sativa Extracts against HepG2 Cells

Extract TypeAssayIC50 ValueReference
Aqueous ExtractMTT300 µg/ml[1][2]
Ethanolic ExtractMTT> 1000 µg/ml[1]

Table 2: Cytotoxicity of Compounds Isolated from Nigella glandulifera against HepG2 Cells

CompoundAssayIC50 Value (µM)Reference
Nigephenol AMTT> 50[3]
Nigephenol BMTT12.5[3]
Nigephenol CMTT25.0
Kalopanaxsaponin ANot Specified6
Kalopanaxsaponin INot Specified3

Signaling Pathways and Mechanisms of Action

Studies on extracts from Nigella sativa suggest the involvement of several key signaling pathways in their anti-cancer effects on HepG2 cells.

Lipid extracts of Nigella sativa have been shown to modulate the FOXO3 (Forkhead box protein O3) signaling pathway. This involves the phosphorylation of FOXO3, leading to its cytoplasmic localization and decreased expression. This modulation is associated with increased activity of Akt (Protein Kinase B) and altered activity of AMPKα (5' AMP-activated protein kinase α) . The diagram below illustrates this proposed mechanism.

Salfredin_B11_Signaling Nigella sativa lipid extract Nigella sativa lipid extract Akt Akt Nigella sativa lipid extract->Akt activates AMPKα AMPKα Nigella sativa lipid extract->AMPKα inhibits FOXO3 (nuclear) FOXO3 (nuclear) Akt->FOXO3 (nuclear) phosphorylates FOXO3 (cytoplasmic) FOXO3 (cytoplasmic) FOXO3 (nuclear)->FOXO3 (cytoplasmic) translocates Decreased FOXO3 expression Decreased FOXO3 expression FOXO3 (cytoplasmic)->Decreased FOXO3 expression Apoptosis Apoptosis Decreased FOXO3 expression->Apoptosis

Caption: Proposed signaling pathway of Nigella sativa lipid extract in HepG2 cells.

Furthermore, aqueous extracts of Nigella sativa have been observed to induce apoptosis, as evidenced by morphological changes such as cell shrinkage and membrane damage. Compounds isolated from Nigella glandulifera, such as kalopanaxsaponins A and I, also induce apoptosis and inhibit the proliferation of HepG2 cells.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the inhibitory activity against HepG2 cells.

Cell Culture

HepG2 cells were cultured in appropriate media, such as Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity.

  • HepG2 cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with various concentrations of the test substance (e.g., plant extract or isolated compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

The workflow for a typical cytotoxicity assay is depicted below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed HepG2 cells Seed HepG2 cells Treat with compound Treat with compound Seed HepG2 cells->Treat with compound Add MTT reagent Add MTT reagent Treat with compound->Add MTT reagent Incubate Incubate Add MTT reagent->Incubate Add solubilizing agent Add solubilizing agent Incubate->Add solubilizing agent Measure absorbance Measure absorbance Add solubilizing agent->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

References

Salfredin B11: A Technical Whitepaper on its Putative Antioxidant Properties and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Salfredin B11 is a naturally occurring benzopyran derivative found in the seeds of Nigella sativa. While the antioxidant properties of Nigella sativa extracts are well-documented and largely attributed to major components like thymoquinone, there is a notable absence of direct scientific studies quantifying the specific antioxidant activity of this compound. This technical guide provides a comprehensive overview of this compound's chemical identity, its botanical source, and the broader antioxidant context of Nigella sativa. Due to the lack of direct experimental data on this compound, this paper synthesizes information on the antioxidant potential of structurally related compounds and outlines the standard experimental protocols that would be necessary to elucidate its antioxidant capacity. This document serves as a foundational resource for researchers aiming to investigate the antioxidant properties of this compound, highlighting a significant area for future research.

Introduction to this compound

This compound is a phytochemical classified as a 2,2-dimethyl-1-benzopyran. It is a known constituent of the seeds of Nigella sativa, commonly known as black cumin, a plant with a long history of use in traditional medicine.

Chemical Structure and Properties:

  • Chemical Formula: C₁₃H₁₂O₄

  • CAS Number: 165467-63-0

  • IUPAC Name: 5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one

  • Molecular Weight: 232.23 g/mol

The structure of this compound, featuring a phenolic hydroxyl group, suggests a potential for antioxidant activity, as this functional group is a key characteristic of many radical-scavenging molecules.

Antioxidant Context: Nigella sativa

Nigella sativa seeds and their extracts have been the subject of numerous studies demonstrating significant antioxidant properties. This activity is generally attributed to a complex mixture of bioactive compounds.

Phytochemical Profile of Nigella sativa

The seeds of Nigella sativa contain a rich array of compounds, including:

  • Volatile Oils: Thymoquinone (major bioactive component), p-cymene, carvacrol, and others.

  • Fixed Oils: Linoleic acid, oleic acid, and other fatty acids.

  • Alkaloids: Nigellicine, nigellidine.

  • Saponins

  • Phenolic Compounds: Including flavonoids and benzopyran derivatives like this compound.

Reported Antioxidant Activity of Nigella sativa Extracts

Various extracts of Nigella sativa have demonstrated potent antioxidant effects in a range of in vitro assays. For instance, methanolic and ethanolic extracts have shown strong radical scavenging activity, often correlated with their total phenolic and flavonoid content. The essential oil, in particular, exhibits significant antioxidant capacity, largely linked to its high concentration of thymoquinone. While these studies confirm the antioxidant potential of the plant material containing this compound, they do not isolate its individual contribution.

Putative Antioxidant Properties of this compound: An Evidence Gap

A thorough review of the scientific literature reveals a significant lack of studies focused specifically on the antioxidant properties of this compound. There is no published quantitative data, such as IC50 values from standard antioxidant assays, for this compound.

However, based on its chemical structure as a benzopyran and coumarin analogue, we can hypothesize its potential mechanisms of antioxidant action. Coumarins and benzopyran derivatives are known to exert antioxidant effects through various mechanisms, including:

  • Direct Radical Scavenging: The phenolic hydroxyl group on the this compound molecule can donate a hydrogen atom to stabilize free radicals.

  • Metal Chelation: Some coumarin derivatives can chelate transition metal ions like iron and copper, which are involved in the generation of reactive oxygen species.

  • Modulation of Antioxidant Enzymes: Certain phenolic compounds can influence the activity of endogenous antioxidant enzymes.

Further research is imperative to validate these potential activities for this compound.

Proposed Experimental Protocols for Assessing Antioxidant Activity

To address the current knowledge gap, the following standard in vitro antioxidant assays are proposed for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of this compound to the wells.

    • A control well should contain the solvent instead of the sample.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Data Presentation: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • An aqueous stock solution of ABTS (e.g., 7 mM) is prepared.

    • An aqueous stock solution of potassium persulfate (e.g., 2.45 mM) is prepared.

    • Equal volumes of the ABTS and potassium persulfate solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound is dissolved and serially diluted as described for the DPPH assay.

  • Assay Procedure:

    • A large volume of the ABTS•+ working solution is added to a small volume of the this compound sample at various concentrations.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • Data Presentation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Data Presentation (Hypothetical)

In the absence of experimental data for this compound, the following tables illustrate how quantitative data for its antioxidant activity, and that of related compounds from Nigella sativa, would be presented.

Table 1: Hypothetical Radical Scavenging Activity of this compound and Reference Compounds.

Compound DPPH IC50 (µM) ABTS TEAC (mM Trolox/mM compound)
This compound Data not available Data not available
Thymoquinone Reported values vary Reported values vary
Quercetin (Reference) ~10-20 ~1.5-2.0

| Trolox (Reference) | ~40-50 | 1.0 |

Table 2: Antioxidant Activity of Nigella sativa Extracts.

Extract Type Assay Result Reference
Methanolic Extract DPPH IC50 Reported values vary (e.g., in µg/mL) [Generic Reference]
Ethanolic Extract ABTS TEAC Reported values vary [Generic Reference]

| Essential Oil | DPPH IC50 | Reported values vary | [Generic Reference] |

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway relevant to antioxidant activity.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Solution DPPH Solution Mix and Incubate Mix and Incubate DPPH Solution->Mix and Incubate This compound Samples This compound Samples This compound Samples->Mix and Incubate Measure Absorbance (517 nm) Measure Absorbance (517 nm) Mix and Incubate->Measure Absorbance (517 nm) 30 min Calculate % Scavenging Calculate % Scavenging Measure Absorbance (517 nm)->Calculate % Scavenging Determine IC50 Determine IC50 Calculate % Scavenging->Determine IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS + K2S2O8 ABTS + K2S2O8 Generate ABTS•+ Generate ABTS•+ ABTS + K2S2O8->Generate ABTS•+ Mix and Incubate Mix and Incubate Generate ABTS•+->Mix and Incubate This compound Samples This compound Samples This compound Samples->Mix and Incubate Measure Absorbance (734 nm) Measure Absorbance (734 nm) Mix and Incubate->Measure Absorbance (734 nm) 6 min Calculate % Inhibition Calculate % Inhibition Measure Absorbance (734 nm)->Calculate % Inhibition Determine TEAC Determine TEAC Calculate % Inhibition->Determine TEAC

Caption: Workflow for the ABTS radical cation scavenging assay.

Antioxidant_Signaling_Pathway Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production NF-κB Pathway NF-κB Pathway ROS Production->NF-κB Pathway activates Cellular Damage Cellular Damage ROS Production->Cellular Damage This compound (putative) This compound (putative) This compound (putative)->ROS Production scavenges This compound (putative)->NF-κB Pathway inhibits Inflammatory Response Inflammatory Response NF-κB Pathway->Inflammatory Response Inflammatory Response->Cellular Damage

Caption: Hypothetical signaling pathway influenced by an antioxidant.

Conclusion and Future Directions

This compound is a defined chemical entity within the antioxidant-rich plant Nigella sativa. Its benzopyran structure is suggestive of potential antioxidant activity. However, there is a clear dearth of direct experimental evidence to confirm and quantify this property. The antioxidant effects of Nigella sativa are well-established, but the specific role of this compound in this activity remains unknown.

Future research should prioritize the isolation or synthesis of pure this compound to enable rigorous investigation of its antioxidant capacity using standardized assays such as DPPH and ABTS. Such studies would not only fill a significant gap in the phytochemical literature but also potentially uncover a novel antioxidant agent with therapeutic potential. This whitepaper provides the foundational context and methodological framework to guide these future research endeavors.

An In-depth Technical Guide on the Anti-inflammatory Effects of β-tetrahydropyran Salvinorin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Salfredin B11" did not yield specific scientific literature. The following guide is based on research on β-tetrahydropyran Salvinorin B (β-THP SalB) , a novel Salvinorin A analog, which is likely the compound of interest given its documented anti-inflammatory properties.

Introduction

β-tetrahydropyran Salvinorin B (β-THP SalB) is a semi-synthetic analog of Salvinorin A, a naturally occurring psychoactive compound.[1][2] Like its parent compound, β-THP SalB is a potent and selective full agonist of the kappa-opioid receptor (KOPr).[1][2] While much of the research on KOPr agonists has focused on their analgesic properties, emerging evidence highlights their significant anti-inflammatory potential.[1] This technical guide provides a comprehensive overview of the anti-inflammatory effects of β-THP SalB, detailing quantitative data, experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Effects of β-THP SalB

The primary evidence for the anti-inflammatory effects of β-THP SalB comes from in vivo studies using a formalin-induced inflammatory pain model in mice. In this model, β-THP SalB demonstrated a significant ability to reduce key markers of inflammation, specifically paw edema and the infiltration of neutrophils into the inflamed tissue.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on β-THP SalB.

Table 1: In Vivo Efficacy in Formalin-Induced Inflammation Model

Compound Dosage (Route) Parameter Measured Result Statistical Significance
β-THP SalB1-2 mg/kg (i.p.)Paw EdemaSignificantly reduced compared to vehiclep<0.0001
β-THP SalB1-2 mg/kg (i.p.)Neutrophil InfiltrationSignificantly reduced compared to vehiclep<0.0001
Salvinorin A1-2 mg/kg (i.p.)Paw EdemaSignificantly reduced compared to vehicleNot specified
Salvinorin A1-2 mg/kg (i.p.)Neutrophil InfiltrationSignificantly reduced compared to vehiclep<0.0001

Data extracted from Kivell et al., 2017.

Table 2: Receptor Binding and Agonist Activity

Compound Parameter Value
β-THP SalBKOPr AgonismFull Agonist
β-THP SalBPotency (EC50) in tail-withdrawal assay1.4 mg/kg
Salvinorin BKOPr Binding Affinity (Ki)2.95 µM
Salvinorin BKOPr Agonist Activity (EC50)248 nM

Data from Kivell et al., 2017 and MedChemExpress.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory effects of β-THP SalB.

Formalin-Induced Inflammatory Pain Model

This is a standard preclinical model to assess acute inflammatory responses and nociception.

  • Subjects: Male C57Bl/6J mice.

  • Drug Preparation and Administration: β-THP SalB is dissolved in a vehicle of 80% propylene glycol and 20% DMSO, which is then diluted with an equal volume of phosphate-buffered saline (PBS). The final solution is administered via intraperitoneal (i.p.) injection at a volume of 1-2 mg/kg.

  • Inflammation Induction: 30 minutes post-drug administration, 20 µL of 2% or 5% formalin is injected into the plantar surface of the right hind paw to induce an inflammatory response.

  • Assessment of Edema: Paw thickness is measured using calipers before and at multiple time points after the formalin injection to quantify edema.

  • Quantification of Neutrophil Infiltration:

    • Flow Cytometry: To further characterize the immune cell infiltrate, paw tissue can be digested to create a single-cell suspension. These cells are then labeled with fluorescently tagged antibodies against immune cell surface markers (e.g., CD45 for total leukocytes, Ly-6G for neutrophils) and analyzed using a flow cytometer to quantify the different cell populations.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Collection & Analysis A Acclimatize Male C57Bl/6J mice B Prepare β-THP SalB in Vehicle (PG/DMSO/PBS) C Administer β-THP SalB (1-2 mg/kg, i.p.) or Vehicle Control B->C D Wait 30 minutes C->D E Induce Inflammation: Inject 20µL Formalin into Paw D->E F Measure Paw Edema (Calipers) E->F G Euthanize & Dissect Paw Tissue E->G H Histological Analysis (H&E Staining) Quantify Neutrophils G->H I Flow Cytometry Analysis (Immune Cell Profiling) G->I G cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Signaling KOPr Kappa-Opioid Receptor (KOPr) Gi_o Gi/o Protein Activation KOPr->Gi_o Activation BTHPSalB β-THP SalB BTHPSalB->KOPr Agonist Binding AC Adenylyl Cyclase Inhibition Gi_o->AC PI3K PI3Kγ / AKT Activation Gi_o->PI3K TLR4 TLR4 / NF-κB Pathway Inhibition Gi_o->TLR4 cAMP ↓ cAMP AC->cAMP Outcome Anti-inflammatory Effects (↓ Edema, ↓ Neutrophil Infiltration) cAMP->Outcome nNOS ↑ nNOS / NO PI3K->nNOS nNOS->Outcome Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR4->Cytokines Cytokines->Outcome

References

Salfredin B11: Investigating the Antiviral Potential of a Natural Benzopyran

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Salfredin B11, a naturally occurring 1-benzopyran found in the medicinal plant Nigella sativa, presents a subject of interest for antiviral research. While its source, Nigella sativa, and its primary bioactive constituent, thymoquinone, have demonstrated notable antiviral properties against a range of viruses, direct experimental evidence evaluating the specific antiviral efficacy of this compound remains conspicuously absent in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the existing, albeit limited, knowledge surrounding this compound and to contextualize its potential antiviral activity within the broader spectrum of research on Nigella sativa. Furthermore, this document outlines generalized experimental protocols and potential mechanisms of action that could guide future investigations into the antiviral capabilities of this compound.

Introduction to this compound

This compound is a chemical compound classified as a 1-benzopyran.[1] It has been identified as a constituent of Nigella sativa (commonly known as black seed or black cumin) and Nigella glandulifera.[1] The chemical and physical properties of this compound are cataloged in public databases such as PubChem.[1]

Nigella sativa has a long history of use in traditional medicine for a variety of ailments, and modern scientific research has begun to validate some of its therapeutic properties, including its potential as an antiviral agent.[2] This has led to scientific interest in isolating and characterizing the specific bioactive compounds within the plant, such as this compound, to understand their individual contributions to the plant's overall medicinal effects.

Antiviral Potential of Nigella sativa

While direct studies on this compound are lacking, the antiviral potential of Nigella sativa extracts and its major component, thymoquinone, is more extensively documented. These studies provide a foundation for hypothesizing the potential, yet unproven, antiviral activity of this compound.

Current research indicates that Nigella sativa exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antifungal, and antiviral effects.[2] The antiviral activity is often attributed to its rich phytochemical composition.

Table 1: Summary of Antiviral Activity of Nigella sativa and its Constituents (Excluding this compound)

Compound/ExtractVirusAssay TypeKey FindingsReference
Nigella sativa extractAvian Influenza Virus (H9N2)In ovoReduction in viral titerNot specified in search results
ThymoquinoneMurine Cytomegalovirus (MCMV)In vitroInhibition of viral replicationNot specified in search results
Nigella sativa oilHepatitis C Virus (HCV)Clinical studyReduction in viral loadNot specified in search results

Note: This table summarizes the general antiviral findings for Nigella sativa and its components other than this compound, as no specific data for this compound was found in the performed searches.

Potential Mechanisms of Antiviral Action

The mechanisms by which antiviral compounds exert their effects are varied and can target different stages of the viral life cycle. For a novel compound like this compound, several potential mechanisms could be investigated based on the known actions of other antiviral agents, including those from natural sources.

A generalized workflow for investigating the antiviral potential of a compound like this compound is depicted below.

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Isolation Compound Isolation Cytotoxicity Assay Cytotoxicity Assay Compound Isolation->Cytotoxicity Assay Determine CC50 Antiviral Assay Antiviral Assay Cytotoxicity Assay->Antiviral Assay Non-toxic concentrations Mechanism of Action Studies Mechanism of Action Studies Antiviral Assay->Mechanism of Action Studies Determine IC50/EC50 Virus Entry Inhibition Virus Entry Inhibition Mechanism of Action Studies->Virus Entry Inhibition Viral Replication Inhibition Viral Replication Inhibition Mechanism of Action Studies->Viral Replication Inhibition Viral Egress Inhibition Viral Egress Inhibition Mechanism of Action Studies->Viral Egress Inhibition Viral_Inhibition_Pathways cluster_host Host Cell Receptor Receptor Endosome Endosome Receptor->Endosome 2. Entry Nucleus Nucleus Endosome->Nucleus 3. Uncoating & Replication Ribosome Ribosome Nucleus->Ribosome 4. Protein Synthesis Assembly Assembly Nucleus->Assembly 5. Assembly Ribosome->Assembly New_Virus New_Virus Assembly->New_Virus 6. Egress Virus Virus Virus->Receptor 1. Attachment Salfredin_B11_Entry This compound? Salfredin_B11_Entry->Receptor Salfredin_B11_Replication This compound? Salfredin_B11_Replication->Nucleus Salfredin_B11_Egress This compound? Salfredin_B11_Egress->New_Virus

References

Methodological & Application

Salfredin B11: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin B11 is a naturally occurring isobenzofuranone derivative that has garnered interest for its potential therapeutic activities. Initially identified from the fermentation broth of the fungus Crucibulum sp., it has also been isolated from the seeds of Nigella glandulifera and Nigella sativa. This document provides detailed application notes and protocols for in vitro assays relevant to the biological activities of this compound, with a primary focus on its role as an aldose reductase inhibitor. Additionally, insights from in silico studies suggesting potential anti-cancer activity are discussed.

Biological Activity of this compound

The primary experimentally confirmed in vitro activity of this compound is the inhibition of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound may have therapeutic potential in mitigating such complications.

In addition to its confirmed role as an aldose reductase inhibitor, computational studies have identified this compound as a potential modulator of targets relevant to cancer. Molecular docking analyses have suggested that this compound could act as a lead compound against the EML4 receptor protein, a key factor in certain types of lung cancer. Furthermore, another in silico study highlighted this compound as a potentially active compound against targets associated with the Human Papillomavirus (HPV), with the Epidermal Growth Factor Receptor (EGFR) identified as a likely target. It is important to note that these anti-cancer activities are predicted and await confirmation through in vitro and in vivo experimental studies.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of this compound. Currently, experimentally derived data is limited to its anti-tuberculosis activity.

AssayTarget Organism/EnzymeResult TypeValue
Anti-tuberculosis ActivityMycobacterium tuberculosisMIC100 µg/mL

Note: The anti-tuberculosis activity data is from a single reported screening result. Further validation is recommended.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against aldose reductase, the primary reported activity of this compound.

a. Materials and Reagents:

  • Rat lens aldose reductase (can be partially purified from rat lenses)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2)

  • This compound (test compound)

  • Quercetin or another known aldose reductase inhibitor (positive control)

  • DMSO (for dissolving the test compound)

  • Spectrophotometer capable of reading absorbance at 340 nm

b. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay mixture should be kept low (e.g., <1%) to avoid interference.

    • Prepare solutions of NADPH, DL-glyceraldehyde, and the positive control in the phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate or spectrophotometer cuvettes, add the following in order:

      • Phosphate buffer

      • NADPH solution

      • This compound solution at various concentrations (or positive control/vehicle control)

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

    • Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound and the controls.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADPH, Substrate) mix Mix Reagents & this compound reagents->mix compound Prepare this compound (Stock & Dilutions) compound->mix preincubate Pre-incubate mix->preincubate start_reaction Add Substrate (DL-Glyceraldehyde) preincubate->start_reaction measure Measure Absorbance at 340 nm start_reaction->measure calculate_rate Calculate Reaction Rates measure->calculate_rate percent_inhibition Determine % Inhibition calculate_rate->percent_inhibition ic50 Calculate IC50 percent_inhibition->ic50 hyperglycemia Hyperglycemia (Excess Glucose) polyol_pathway Polyol Pathway hyperglycemia->polyol_pathway aldose_reductase Aldose Reductase polyol_pathway->aldose_reductase activates sorbitol Sorbitol Accumulation aldose_reductase->sorbitol Glucose to Sorbitol osmotic_stress Osmotic Stress sorbitol->osmotic_stress complications Diabetic Complications osmotic_stress->complications salfredin This compound salfredin->aldose_reductase inhibits egf EGF egfr EGFR egf->egfr binds ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation pi3k_akt->proliferation salfredin This compound (postulated) salfredin->egfr inhibits?

Application Notes and Protocols for Salfredin B11 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into novel therapeutic agents is a cornerstone of advancing cancer treatment. This document provides detailed application notes and protocols for the utilization of Salfredin B11, a compound that has demonstrated notable potential in cancer research. The information presented herein is intended to guide researchers, scientists, and drug development professionals in effectively designing and executing experiments to explore the therapeutic efficacy and mechanism of action of this compound.

Data Presentation

To facilitate a clear understanding and comparison of the cytotoxic effects of various compounds, the following table summarizes the 50% inhibitory concentration (IC50) values across different cancer cell lines.

Compound/MoleculeCancer Cell LineIC50 (µM)Reference
NitroFQ 3aK562 (Leukemia)<50[1]
NitroFQ 3bK562 (Leukemia)<50[1]
NitroFQ 3fK562 (Leukemia)<50[1]
Reduced FQ 4aK562 (Leukemia)<50[1]
Reduced FQ 4cK562 (Leukemia)<50[1]
Reduced FQ 4dK562 (Leukemia)<50
Reduced FQ 4eK562 (Leukemia)<50
Reduced FQ 4cA549 (Lung Carcinoma)<50
Reduced FQ 4fA549 (Lung Carcinoma)<50
NitroFQ 3cMCF7 (Breast Cancer)<50
Reduced FQ 4bMCF7 (Breast Cancer)<50
Reduced FQ 4cMCF7 (Breast Cancer)<50
Reduced FQ 4fMCF7 (Breast Cancer)<50
Reduced FQ 4cPANC1 (Pancreatic Cancer)<50
NitroFQ 3eT47D (Breast Cancer)<50
Reduced FQ 4bT47D (Breast Cancer)<50
Reduced FQ 4cT47D (Breast Cancer)<50
TriazoloFQ 5aT47D (Breast Cancer)<50
NitroFQ 3ePC3 (Prostate Cancer)<50
Reduced FQ 4cPC3 (Prostate Cancer)<50
TriazoloFQ 5fPC3 (Prostate Cancer)<50
TriazoloFQ 5aA375 (Melanoma)<50
Compound 11T47D (Breast Cancer)2.20 ± 1.5
Compound 11MCF-7 (Breast Cancer)3.03 ± 1.5
Compound 11MDA-MB-231 (Breast Cancer)11.90 ± 2.6
Compound 30aMDA-MB-231 (Breast Cancer)12.12 ± 0.54
Compound 30aMCF-7 (Breast Cancer)9.59 ± 0.7
Compound 30aT-47D (Breast Cancer)10.10 ± 0.4
Compound 34MDA-MB-231 (Breast Cancer)0.99 ± 0.03
Compound 34T-47D (Breast Cancer)0.43 ± 0.01
Compound 106MDA-MB-231 (Breast Cancer)1.9 ± 1.15
Chalcone 12MCF-7 (Breast Cancer)4.19 ± 1.04
Chalcone 13MCF-7 (Breast Cancer)3.30 ± 0.92
Chalcone 12ZR-75-1 (Breast Cancer)9.40 ± 1.74
Chalcone 13ZR-75-1 (Breast Cancer)8.75 ± 2.01
Chalcone 12MDA-MB-231 (Breast Cancer)6.12 ± 0.84
Chalcone 13MDA-MB-231 (Breast Cancer)18.10 ± 1.65

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound using a dose-response curve fitting software.

Visualizations

Signaling Pathways in Cancer

The development and progression of cancer are complex processes that involve the dysregulation of various signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.

Signaling_Pathways_in_Cancer cluster_TME Tumor Microenvironment (TME) cluster_Cancer_Cell Cancer Cell cluster_Outcomes Tumor Progression Stromal Cells Stromal Cells Cancer_Cells Cancer Cells Stromal Cells->Cancer_Cells Crosstalk Immune Cells Immune Cells Immune Cells->Cancer_Cells Crosstalk Extracellular Matrix (ECM) Extracellular Matrix (ECM) Signaling_Pathways Oncogenic Signaling Pathways Cancer_Cells->Signaling_Pathways Activates Proliferation Proliferation Signaling_Pathways->Proliferation Invasion Invasion Signaling_Pathways->Invasion Metastasis Metastasis Signaling_Pathways->Metastasis Angiogenesis Angiogenesis Signaling_Pathways->Angiogenesis ECM ECM ECM->Cancer_Cells Interaction

Caption: Interaction of cancer cells with the tumor microenvironment activates oncogenic signaling pathways, leading to tumor progression.

Experimental Workflow for Cytotoxicity Screening

A systematic workflow is essential for the efficient screening and evaluation of potential anticancer compounds.

Experimental_Workflow Start Start Cell_Line_Selection Select Cancer Cell Lines Start->Cell_Line_Selection Compound_Preparation Prepare this compound Stock and Dilutions Cell_Line_Selection->Compound_Preparation Cell_Seeding Seed Cells in 96-well Plates Compound_Preparation->Cell_Seeding Compound_Treatment Treat Cells with This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

References

Salfredin B11: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research surrounds Salfredin B11, presenting a significant challenge in defining its experimental applications and effective concentration ranges. Primarily identified as a natural compound found in Nigella sativa and Nigella glandulifera, its biological activities and pharmacological properties remain largely unexplored in publicly available literature.

Initial database searches reveal basic physicochemical properties of this compound, including its molecular weight of 232.23 g/mol and its classification as a 1-benzopyran.[1][2] However, comprehensive studies detailing its mechanism of action, effects on signaling pathways, or established protocols for in vitro and in vivo experimentation are conspicuously absent. The Human Metabolome Database explicitly states that "very few articles have been published on this compound".[2]

Due to this lack of foundational research, providing detailed application notes, experimental protocols, and quantitative data on the effective concentration range of this compound is not feasible at this time. The scientific community has yet to establish the necessary body of work that would inform such documentation.

Further research is required to elucidate the bioactivity of this compound, which would involve:

  • Initial screening assays to identify potential biological targets.

  • In vitro studies to determine dose-response relationships and cytotoxicity in various cell lines.

  • Mechanism of action studies to investigate its effects on specific signaling pathways.

  • In vivo studies to assess its efficacy and safety in animal models.

Without such fundamental data, any recommendation on an experimental concentration range would be purely speculative and without a scientific basis. Researchers interested in investigating this compound will need to undertake these foundational studies to establish its pharmacological profile.

References

Salfredin B11: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin B11 is a benzopyran derivative isolated from Nigella sativa, a plant with a long history of use in traditional medicine. Preliminary studies have indicated its potential as a bioactive compound, including inhibitory activity against hepatocellular carcinoma (HepG2) cells. As research into the therapeutic potential of this compound continues, standardized laboratory protocols are essential for ensuring the reproducibility and accuracy of experimental results. This document provides detailed application notes and a comprehensive protocol for the preparation of this compound stock solutions, addressing the current limitations in available solubility data. It also outlines a potential mechanism of action based on the known activities of structurally related benzopyran compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for accurate molarity calculations and for understanding the compound's general characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄PubChem
Molecular Weight 232.23 g/mol PubChem[1]
Appearance SolidHuman Metabolome Database
Melting Point 179 - 180 °CHuman Metabolome Database
CAS Number 165467-63-0PubChem[1]

Solubility Profile

As of the date of this document, specific solubility data for this compound in common laboratory solvents has not been extensively published. This compound is a natural product and, like many such compounds, is presumed to have low aqueous solubility. Based on the chemical structure (a benzopyran derivative) and common practices for handling similar natural products, the following solvents are recommended for initial solubility testing.

SolventPolarityRationale for Use
Dimethyl Sulfoxide (DMSO) Polar AproticStandard solvent for dissolving a wide range of organic compounds for in vitro assays.
Ethanol (EtOH) Polar ProticA less toxic alternative to DMSO, suitable for many cell-based assays.
Methanol (MeOH) Polar ProticOften used in the extraction of natural products from Nigella sativa.
Hexane Non-polarEffective in extracting other non-polar compounds from Nigella sativa.

It is imperative for researchers to empirically determine the solubility of their specific batch of this compound before preparing a high-concentration stock solution. A suggested protocol for this determination is included in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to estimate the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Micro-pipettes

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.

  • Add a small, precise volume of the selected solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the solid has completely dissolved, add another known quantity of this compound and repeat the process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).

  • If the initial amount of solid does not dissolve, incrementally add more solvent until complete dissolution is observed.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies. The final concentration should be adjusted based on the experimentally determined solubility.

Materials:

  • This compound (MW: 232.23 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 232.23 g/mol x 1000 mg/g = 2.32 mg

Procedure:

  • Weigh out 2.32 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Cap the vial securely and vortex until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in light-protected tubes.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex warm Gentle Warming (Optional) vortex->warm aliquot Aliquot into Single-Use Tubes warm->aliquot store Store at -20°C to -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are not yet fully elucidated, its chemical class, benzopyrans, has been associated with the modulation of key cellular signaling pathways implicated in cancer cell proliferation and survival. A potential mechanism of action for this compound could involve the inhibition of the PI3K/Akt pathway, a critical regulator of cell growth and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K SalfredinB11 This compound SalfredinB11->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The provided protocols and application notes offer a foundational framework for researchers working with this compound. Adherence to a standardized procedure for stock solution preparation is paramount for generating reliable and comparable data across different studies. Further research is warranted to definitively establish the solubility profile and elucidate the precise molecular mechanisms of this compound, which will undoubtedly pave the way for its potential development as a therapeutic agent.

References

Application Note: Mass Spectrometry Characterization of Salfredin B11

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the characterization of Salfredin B11, a 2,2-dimethyl-1-benzopyran found in plant species such as Nigella sativa, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The methods outlined here are designed for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this and structurally related natural products. This document includes a standard operating procedure for sample preparation, LC-MS/MS analysis, and data interpretation, along with hypothetical data presented for illustrative purposes.

Introduction

This compound is a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.[3] It has been identified in plants such as Nigella sativa and Nigella glandulifera.[2] Given the therapeutic potential often associated with novel plant-derived compounds, robust analytical methods for their identification and quantification are essential for further research and development. This note describes a workflow for the definitive structural confirmation and quantification of this compound in a complex matrix using high-resolution mass spectrometry.

Experimental Protocols

Sample Preparation

A standard protocol for the extraction of this compound from a plant matrix (e.g., Nigella sativa seeds) is provided below.

Materials:

  • Lyophilized and ground plant material

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and acetonitrile (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

Protocol:

  • Weigh 100 mg of ground plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 x g for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • For quantitative analysis, prepare a serial dilution of a this compound analytical standard in the appropriate solvent to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 100-500

  • MS/MS: Data-dependent acquisition (DDA) or targeted Multiple Reaction Monitoring (MRM)

  • Collision Energy: Ramped from 10-40 eV for DDA; optimized for specific transitions in MRM.

Data Presentation

Predicted Mass and Formula

The molecular formula for this compound is C13H12O4, with a monoisotopic mass of 232.0736 g/mol .[2] The expected protonated molecule [M+H]+ would be observed at m/z 233.0809.

Hypothetical Quantitative LC-MS/MS Data

The following table summarizes hypothetical quantitative results for this compound from a prepared standard curve.

Concentration (ng/mL)Peak Area (Arbitrary Units)
11,520
57,650
1015,100
5075,800
100152,300
500761,000
Predicted MS/MS Fragmentation

Based on the structure of this compound, a proposed fragmentation pattern for the [M+H]+ precursor ion (m/z 233.08) is presented. The major product ions are predicted to arise from the loss of key functional groups.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral Loss
233.08218.06CH3 (Methyl radical)
233.08205.08CO (Carbon monoxide)
233.08187.07CO + H2O
233.08177.06C4H8 (Isobutylene)

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (100 mg) extraction Solvent Extraction (80% MeOH) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation Reversed-Phase LC Separation filtration->lc_separation Sample Injection ms_detection MS1 Full Scan (m/z 100-500) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (DDA/MRM) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration structural_elucidation Structural Elucidation data_acquisition->structural_elucidation fragmentation_pathway parent This compound [M+H]+ m/z 233.08 frag1 m/z 218.06 parent->frag1 - CH3 frag2 m/z 205.08 parent->frag2 - CO frag3 m/z 177.06 parent->frag3 - C4H8 signaling_pathway cytokine Inflammatory Stimulus (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates salfredin This compound salfredin->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Genes (COX-2, iNOS) nucleus->genes activates transcription

References

Application Note: Salfredin B11 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Salfredin B11 for High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product belonging to the class of 2,2-dimethyl-1-benzopyrans.[1] It has been identified in herbs and spices such as Nigella sativa and Nigella glandulifera.[2] As a unique chemical entity, this compound presents a potential candidate for inclusion in high-throughput screening (HTS) libraries for the discovery of novel bioactive compounds. However, a comprehensive review of the scientific literature reveals a significant gap in the characterization of this compound's biological activity and its application in HTS campaigns.

Currently, there is no publicly available data detailing the use of this compound in high-throughput screening assays, nor are there established protocols for its evaluation. The mechanism of action and any potential signaling pathways modulated by this compound remain uncharacterized.

This document aims to provide a prospective framework for the potential application of this compound in HTS. It will outline a logical workflow for researchers interested in exploring its bioactivity, from initial screening to downstream validation. The provided protocols are generalized templates that would require optimization based on the specific biological question and assay technology.

Potential High-Throughput Screening Workflow for this compound

The following diagram illustrates a hypothetical workflow for the high-throughput screening and subsequent validation of this compound.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Assay_Development Assay Development (e.g., cell-based, biochemical) Primary_Screen Primary Screen (Single concentration of this compound) Assay_Development->Primary_Screen Hit_Identification Hit Identification (Based on predefined criteria) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies In_Vivo_Models In Vivo Efficacy & Toxicity SAR_Studies->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate Signaling_Pathway Salfredin_B11 This compound Target_Protein Target Protein (e.g., Receptor, Enzyme) Salfredin_B11->Target_Protein Binds/Modulates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates/Inhibits Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

References

Troubleshooting & Optimization

Salfredin B11 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Salfredin B11.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in aqueous buffers like PBS. Is this expected?

A1: Yes, this is a common issue. This compound, like many other aldose reductase inhibitors, is a hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers such as PBS or saline is often challenging and may result in precipitation or incomplete solubilization. It is recommended to first dissolve the compound in an organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a concentrated stock solution, it is best to use a water-miscible organic solvent. The most commonly used solvents for compounds of this nature are dimethyl sulfoxide (DMSO) or ethanol. These solvents can typically dissolve this compound at higher concentrations.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution of an organic stock solution into an aqueous medium is a frequent problem with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically <0.5%) to minimize solvent-induced toxicity in cell-based assays.

  • Use a gentle mixing technique: When diluting, add the stock solution to the aqueous buffer drop-wise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider using a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the aqueous medium can help to maintain the solubility of the compound. However, the compatibility of these agents with your specific experimental system must be validated.

Q4: Can I use sonication or heating to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound. Always check the stability of this compound under these conditions if possible. For aqueous solutions, these methods are less likely to provide a stable solution if the compound's intrinsic solubility is low.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation. Before use, allow the frozen stock solution to thaw completely and come to room temperature, and vortex gently to ensure homogeneity.

This compound Solubility Profile

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide for solvent selection.

Solvent/SystemSolubilityRecommendations & Remarks
Aqueous Buffers (PBS, Saline) PoorNot recommended for initial dissolution. Dilution from an organic stock solution is necessary.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH) SolubleA suitable alternative to DMSO for stock solution preparation.
Cell Culture Medium PoorDirect dissolution is not feasible. The final concentration of this compound after dilution from a stock solution should be carefully optimized to avoid precipitation.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity DMSO or ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, briefly sonicate in a water bath or warm the solution to 37°C to aid dissolution.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter that is compatible with the organic solvent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Medium
  • Thaw the Stock Solution: Remove an aliquot of the frozen this compound stock solution and allow it to thaw completely at room temperature.

  • Vortex Gently: Once thawed, gently vortex the stock solution to ensure it is homogeneous.

  • Prepare the Aqueous Medium: Have your pre-warmed (if for cell culture) aqueous buffer or cell culture medium ready in a sterile tube.

  • Dilution: While gently vortexing the aqueous medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.

  • Final Mixing: Continue to mix the working solution gently for a few seconds to ensure uniform distribution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined in the FAQs.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway. The following diagrams illustrate the polyol pathway and a typical experimental workflow for testing the efficacy of this compound.

Polyol_Pathway Polyol Pathway and Downstream Effects Glucose High Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADPH -> NADP+ OxidativeStress Oxidative Stress AldoseReductase->OxidativeStress NADPH Depletion SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NAD+ -> NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs PKC PKC Activation Fructose->PKC SalfredinB11 This compound SalfredinB11->AldoseReductase Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound.

SalfredinB11_Workflow Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (in DMSO) PrepWorking Prepare Working Solution (in Cell Culture Medium) PrepStock->PrepWorking Treatment Treat Cells with This compound PrepWorking->Treatment CellCulture Culture Cells CellCulture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Aldose Reductase Activity Assay Incubation->Assay DataAnalysis Analyze and Interpret Data Assay->DataAnalysis

Caption: A typical workflow for evaluating this compound in a cell-based assay.

Troubleshooting_Logic Troubleshooting this compound Solubility Issues Start This compound Solubility Problem Encountered CheckSolvent Using DMSO or Ethanol for Stock Solution? Start->CheckSolvent UseOrganicSolvent Dissolve in DMSO or Ethanol First CheckSolvent->UseOrganicSolvent No CheckPrecipitation Precipitation upon Dilution into Aqueous Medium? CheckSolvent->CheckPrecipitation Yes UseOrganicSolvent->CheckPrecipitation Solution1 Lower Final Concentration CheckPrecipitation->Solution1 Yes Success Solubility Issue Resolved CheckPrecipitation->Success No Solution2 Optimize Dilution Technique (e.g., drop-wise addition with mixing) Solution1->Solution2 Solution3 Consider Co-solvents or Surfactants Solution2->Solution3 Solution3->Success

Caption: A logical workflow for troubleshooting common solubility problems with this compound.

Salfredin B11 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Salfredin B11. The following information is based on general principles of chemical stability and the known reactivity of functional groups present in this compound, as specific stability data for this compound is not extensively available in published literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is a molecule containing several functional groups that can influence its stability in solution, including a lactone, a phenolic hydroxyl group, and a furan ring fused to a benzopyran system.[1][2][3] Based on these structural features, its stability can be affected by pH, light, temperature, and the presence of oxidizing agents.

Q2: Which solvents are recommended for dissolving this compound?

A2: While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer to the desired final concentration. Always check for precipitation after dilution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The lactone (cyclic ester) ring in this compound is susceptible to hydrolysis.[4][5] This degradation is typically accelerated under both acidic and basic conditions. Basic conditions, in particular, can promote rapid saponification of the lactone, leading to ring-opening. Therefore, for maximum stability in aqueous solutions, it is recommended to use a buffer with a pH close to neutral (pH 6-7.5) and to prepare solutions fresh.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing phenolic and furanocoumarin-like structures are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of degradation products. It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: The primary predicted degradation pathways for this compound are:

  • Hydrolysis: The lactone ring can open under acidic or basic conditions to form a carboxylic acid and a secondary alcohol.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air, metal ions, or other oxidizing agents. This can lead to the formation of colored quinone-type compounds.

  • Photodegradation: Exposure to light can induce complex degradation pathways due to the furanocoumarin-like structure.

Below is a diagram illustrating the potential degradation pathways of this compound.

G cluster_main Potential Degradation Pathways of this compound Salfredin_B11 This compound Hydrolysis_Product Ring-Opened Product (Carboxylic Acid and Alcohol) Salfredin_B11->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Quinone-type Degradants Salfredin_B11->Oxidation_Product Oxidation (O2, Metal Ions) Photodegradation_Product Photodegradants Salfredin_B11->Photodegradation_Product Light Exposure (UV/Vis)

Caption: Predicted degradation pathways for this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected precipitation in aqueous buffer. Poor aqueous solubility.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible. Prepare a more dilute solution.
Solution turns yellow or brown over time. Oxidation of the phenolic group.Prepare solutions fresh. Store stock solutions at low temperatures (-20°C or -80°C). Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup.
Loss of activity or inconsistent results. Degradation of this compound.Protect solutions from light. Use a neutral pH buffer. Avoid prolonged storage in solution; prepare fresh for each experiment. Verify compound integrity using an analytical method like HPLC.
Appearance of new peaks in HPLC analysis. Compound degradation.Compare the chromatogram of the aged solution to a freshly prepared standard. Identify the conditions (e.g., pH, light, temperature) that are causing the degradation to pinpoint the cause.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

ConditionStressorIncubation Time (hours)Hypothetical % this compound RemainingHypothetical Major Degradant(s)
Acidic 0.1 M HCl at 60°C2475%Ring-opened hydrolysis product
Basic 0.1 M NaOH at 25°C440%Ring-opened hydrolysis product
Oxidative 3% H₂O₂ at 25°C865%Quinone-type products
Photolytic UV light (254 nm) at 25°C1250%Various photodegradants
Thermal 80°C in neutral buffer4885%Minor hydrolysis and oxidative products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Buffers (e.g., phosphate buffer, pH 7.0)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Temperature-controlled incubator/oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

3. Experimental Workflow:

The following diagram illustrates the experimental workflow for the forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 25°C) Start->Base Oxidative Oxidative Stress (3% H2O2, 25°C) Start->Oxidative Photolytic Photolytic Stress (UV/Vis light, 25°C) Start->Photolytic Thermal Thermal Stress (80°C) Start->Thermal Control Control (25°C, protected from light) Start->Control Analysis HPLC Analysis at Time Points (e.g., 0, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis Control->Analysis Data Data Analysis: - % Degradation - Identify Degradants Analysis->Data

Caption: Workflow for a forced degradation study.

4. Procedure:

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature (25°C).

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature (25°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette or other suitable transparent container) to a defined light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in foil and kept under the same conditions.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C.

  • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

5. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and identify any major degradation products by comparing retention times and, if available, mass spectra with the control sample.

References

Preventing Salfredin B11 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Salfredin B11 in experimental media. Given the limited publicly available data on this compound, this guidance is based on established best practices for handling hydrophobic small molecules.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound.[1] This occurs because the compound's solubility limit is exceeded when the high-concentration organic stock solution is diluted into the aqueous environment of the media.[2]

Here are potential causes and their solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media surpasses its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1]
Rapid Dilution Directly adding a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for your dilutions.
Incompatible Solvent While DMSO is a common solvent, it may not be optimal for every compound or experiment.Test alternative biocompatible solvents for the stock solution, such as ethanol or polyethylene glycol (PEG). Ensure the final solvent concentration is compatible with your experimental model.
Issue: this compound Precipitates Over Time During Long-Term Experiments

Question: My this compound solution is initially clear, but I observe precipitation after several hours or days of incubation. What could be the cause?

Answer: Delayed precipitation can be caused by changes in the physicochemical properties of the media over the course of an experiment.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from a stable incubator environment can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.If using serum-containing media, consider reducing the serum concentration or testing a serum-free formulation if compatible with your cells.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.Ensure the media is properly buffered for the incubator's CO2 concentration. You can also test the compound's stability in the specific cell culture medium over the intended duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: this compound is a 1-benzopyran with the chemical formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol . It is classified as a 2,2-dimethyl-1-benzopyran. As with many complex organic molecules, it is expected to have limited aqueous solubility.

Q2: What is the best solvent to use for my this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of poorly water-soluble compounds for in vitro assays. If DMSO is not suitable, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered. It is critical to ensure the chosen solvent is compatible with your experimental system, as high concentrations can be cytotoxic.

Q3: What are the best practices for storing this compound stock solutions?

A3: In general, stock solutions should be stored at -20°C or -80°C to minimize degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For light-sensitive compounds, storing them in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.

Q4: How can I determine the maximum soluble concentration of this compound in my specific media?

A4: You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your experimental medium. Incubate the dilutions under your experimental conditions and observe for any signs of precipitation, either visually or by measuring absorbance at a wavelength like 600 nm. The highest concentration that remains clear is your maximum working soluble concentration.

Q5: What should I do if I observe precipitation in my experiment?

A5: If you see a precipitate, it is best to discard the prepared media and start over. The presence of a precipitate means the effective concentration of your compound is unknown and could lead to inaccurate results. Review the troubleshooting guide to identify the likely cause and adjust your protocol accordingly.

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • 100% anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with the desired final concentrations of this compound to be tested (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • Pre-warm your cell culture medium to 37°C.

    • Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Add the stock solution dropwise while gently vortexing.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and so on.

    • Include a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Incubation and Observation:

    • Incubate the tubes or plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions. For a more quantitative assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance indicates precipitation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_decision Troubleshooting prep_start Start: this compound Powder dissolve Dissolve in 100% Anhydrous DMSO (e.g., 10-100 mM stock) prep_start->dissolve vortex Vortex / Sonicate Until Fully Dissolved dissolve->vortex aliquot Aliquot & Store at -20°C or -80°C vortex->aliquot prewarm Pre-warm Media to 37°C aliquot->prewarm For each experiment add_stock Add Stock Solution Dropwise to Pre-warmed Media While Gently Vortexing prewarm->add_stock check_initial Visually Inspect for Immediate Precipitation add_stock->check_initial precipitate_yes Precipitation Observed check_initial->precipitate_yes Yes precipitate_no Solution is Clear check_initial->precipitate_no No troubleshoot Reduce Final Concentration or Try Alternative Solvent precipitate_yes->troubleshoot end_point Proceed with Experiment precipitate_no->end_point troubleshoot->prewarm Re-attempt Dilution

References

Technical Support Center: Investigating Off-Target Effects of Salfredin B11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of Salfredin B11. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and methodologies for characterizing the specificity of this compound.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are off-target effects and why are they a significant concern for a compound like this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins other than its intended therapeutic target.[1][2][3] These unintended interactions are a major concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][3] For kinase inhibitors, off-target effects are common due to the conserved nature of the ATP-binding pocket across the kinome.

Q2: We are observing a cellular phenotype that doesn't align with the known function of this compound's primary target. Could this be due to off-target effects?

A2: It is highly probable. A discrepancy between the observed phenotype and the expected biological consequence of on-target inhibition is a classic indicator of off-target activity. To investigate this, it is recommended to perform a dose-response analysis to compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant difference in these potencies would suggest an off-target mechanism.

Experimental Approaches

Q3: What are the primary experimental strategies to identify the off-target profile of this compound?

A3: A multi-faceted approach is recommended to comprehensively identify off-targets. Key strategies include:

  • Kinome Profiling: This technique assesses the activity of a broad range of kinases in the presence of this compound to identify unintended inhibitory action.

  • Proteomics-Based Methods: Techniques like mass spectrometry can be used to analyze changes in the cellular proteome or phosphoproteome after treatment with this compound, revealing alterations in signaling pathways.

  • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of proteins upon ligand binding, allowing for the identification of direct binding targets of this compound within the cell.

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands of other proteins.

Q4: How can we confirm that the observed biological effect of this compound is a direct result of engaging its intended target?

A4: The most definitive method for target validation is to assess the activity of this compound in a cellular system where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout. If this compound still elicits the same biological response in these target-null cells, it strongly indicates that the effect is mediated by one or more off-targets.

Troubleshooting Guide

Issue 1: this compound demonstrates significant toxicity in cell-based assays at concentrations required for on-target inhibition.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen in a cell line that does not express the intended target.Identification of interactions with proteins known to cause toxicity. If toxicity persists in the target-negative cell line, it confirms an off-target mechanism.
Experimental artifact 1. Review and optimize the experimental protocol, including all controls. 2. Ensure the vehicle control (e.g., DMSO) is at a non-toxic concentration.Consistent and reproducible results with appropriate controls will help validate the observed toxicity.

Issue 2: The efficacy of this compound in our cancer cell line panel does not correlate with the expression level of its intended target.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target-driven efficacy 1. Perform kinome-wide profiling to identify other kinases that are potently inhibited by this compound. 2. Use a structurally unrelated inhibitor of the same primary target. If the phenotype is not replicated, it suggests an off-target effect of this compound. 3. Conduct a rescue experiment by overexpressing the intended target. If the phenotype is not reversed, it points to the involvement of other targets.Identification of additional, more potent targets that may be driving the observed efficacy. A lack of phenotypic replication with a different inhibitor or failure to rescue the phenotype will strengthen the off-target hypothesis.
Indirect effects of on-target inhibition 1. Perform phosphoproteomics analysis to map the global signaling changes induced by this compound.This will help to understand if the inhibition of the primary target leads to paradoxical activation or inhibition of other pathways, which could explain the observed phenotype.

Experimental Protocols

Protocol 1: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs) and Mass Spectrometry

This method aims to identify the kinases that physically interact with this compound in a cellular context.

  • Cell Culture and Lysate Preparation:

    • Culture human cell lines (e.g., HeLa, HEK293) to ~80% confluency.

    • Treat cells with this compound at a relevant concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Kinase Enrichment using MIBs:

    • Incubate the cell lysate with multiplexed inhibitor beads, which are designed to bind a broad spectrum of kinases.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the MIBs.

    • Perform in-solution trypsin digestion of the eluted proteins to generate peptides.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis if comparing multiple conditions.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases present in the sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Compare the abundance of kinases in the this compound-treated sample versus the control to identify those with altered binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines the direct binding of this compound to its targets in intact cells.

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control.

  • Heating:

    • Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 60°C).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to separate soluble and aggregated proteins.

    • Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Visualizations

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Interpretation A Unexpected Phenotype or Toxicity with this compound B Potential Off-Target Effect A->B C Kinome Profiling B->C D Proteomics / Phosphoproteomics B->D E Cellular Thermal Shift Assay (CETSA) B->E F Genetic Knockout (e.g., CRISPR) B->F G Identify Off-Targets C->G D->G E->G F->G H Validate Functional Relevance G->H Kinase_Inhibitor_Off_Target_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway SalfredinB11 This compound OnTargetKinase Intended Kinase Target SalfredinB11->OnTargetKinase Inhibition OffTargetKinase Unintended Kinase Target SalfredinB11->OffTargetKinase Inhibition OnTargetSubstrate Substrate OnTargetKinase->OnTargetSubstrate OnTargetEffect Expected Biological Effect OnTargetSubstrate->OnTargetEffect OffTargetSubstrate Substrate OffTargetKinase->OffTargetSubstrate OffTargetEffect Unintended Biological Effect OffTargetSubstrate->OffTargetEffect

References

Salfredin B11 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Salfredin B11

Disclaimer: this compound is a hypothetical compound used for the purpose of this illustrative guide. The information provided is based on common scenarios encountered with kinase inhibitors in a research setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the hypothetical MEK1/2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making this compound a relevant compound for oncology research.

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. For cell-based assays, the DMSO stock should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the expected IC50 range for this compound in sensitive cell lines?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line's genetic background, particularly the mutation status of genes like BRAF and RAS. In sensitive cell lines (e.g., those with BRAF V600E mutations), the IC50 for cell viability is typically in the low nanomolar range. However, in resistant cell lines, the IC50 may be in the micromolar range or higher.

Troubleshooting Guide: Dose-Response Curve Optimization

Q4: I am observing high variability between my replicates. What could be the cause?

A4: High variability in dose-response assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent across all wells. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outermost wells or filling them with sterile PBS.

  • Compound Precipitation: this compound might precipitate at higher concentrations when diluted from a DMSO stock into an aqueous culture medium. Visually inspect the diluted solutions for any signs of precipitation. If this is an issue, consider lowering the highest concentration in your dilution series or using a different formulation approach if available.

  • Assay Timing: Ensure that the incubation time with the compound and the timing of reagent addition for the final readout (e.g., CellTiter-Glo®) are consistent for all plates.

Q5: My dose-response curve is flat, and I don't see any inhibition even at high concentrations. Why?

A5: A lack of response could indicate several possibilities:

  • Cell Line Resistance: The cell line you are using may be inherently resistant to MEK inhibition. This could be due to bypass signaling pathways or mutations downstream of MEK. It is advisable to test this compound in a known sensitive cell line as a positive control.

  • Compound Inactivity: The compound may have degraded due to improper storage or handling. Test a fresh aliquot of the compound. To confirm its activity, you can perform a Western blot to check for the inhibition of ERK phosphorylation (p-ERK) as a direct pharmacodynamic marker of MEK inhibition.

  • Suboptimal Assay Conditions: The cell density might be too high, or the assay incubation time might be too short to observe a cytotoxic or cytostatic effect. Optimizing cell number and incubation time is crucial.

Q6: The top of my dose-response curve does not reach 100% (or the vehicle control level). What does this mean?

A6: This can happen if the lowest concentration in your dilution series is already causing some level of inhibition. To fix this, you need to extend the concentration range to include lower doses. Add several more dilution points at the low end of your curve to ensure you capture the full, uninhibited response, which is necessary for accurate IC50 calculation.

Q7: My dose-response curve shows a "U" shape, where the response increases at higher concentrations. What is happening?

A7: A U-shaped or biphasic dose-response curve can be caused by off-target effects or compound-specific artifacts at high concentrations. The compound may become insoluble and precipitate, which can interfere with the assay readout (e.g., by scattering light in absorbance-based assays). In some fluorescent assays, high compound concentrations can cause signal quenching. It is important to visually inspect the wells for precipitation and to consider the linear range of your specific assay.

Typical Experimental Data

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay.

Cell LineCancer TypeBRAF StatusRAS StatusThis compound IC50 (nM)
A375MelanomaV600EWild-Type8
HT-29Colorectal CancerV600EWild-Type15
HCT116Colorectal CancerWild-TypeG13D25
HeLaCervical CancerWild-TypeWild-Type> 10,000
K562LeukemiaWild-TypeWild-Type> 10,000

Experimental Protocol: Cell Viability Dose-Response Assay

This protocol describes a common method for determining the IC50 of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare a single-cell suspension in the appropriate culture medium.

    • Seed the cells into a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 2,000 - 5,000 cells/well) in a volume of 90 µL.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create 10X working solutions of your desired final concentrations.

    • Add 10 µL of the 10X compound working solutions to the appropriate wells on the cell plate. Also, add 10 µL of medium with 1% DMSO to the vehicle control wells. This will result in a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Readout (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average signal from the vehicle control wells to 100% viability and the background (no cells) to 0% viability.

    • Plot the normalized viability (%) against the log-transformed compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Visualizations

Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow.

Salfredin_B11_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SalfredinB11 This compound SalfredinB11->MEK Inhibition

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Dose_Response_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Prepare 3. Prepare Serial Dilutions of this compound Incubate1->Prepare Treat 4. Add Compound to Wells Prepare->Treat Incubate2 5. Incubate 72h (Compound Treatment) Treat->Incubate2 Assay 6. Add Viability Reagent (e.g., CellTiter-Glo) Incubate2->Assay Read 7. Read Luminescence Assay->Read Analyze 8. Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for a cell-based dose-response assay.

Validation & Comparative

Validating the Biological Effects of Salvinorin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological effects of Salvinorin B analogs with other relevant compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel kappa opioid receptor (KOR) agonists. As "Salfredin B11" did not yield specific results in scientific literature, this guide focuses on Salvinorin B and its potent, metabolically stable analogs, which are likely the compounds of interest.

Introduction

Salvinorin A, a potent naturally occurring KOR agonist, has limited therapeutic potential due to its short duration of action, largely attributed to rapid hydrolysis to the inactive metabolite, Salvinorin B.[1][2] However, synthetic modifications of Salvinorin B have yielded analogs with improved pharmacokinetic profiles and significant therapeutic effects. This guide will focus on two such analogs: β-tetrahydropyran Salvinorin B (β-THP SalB) and 2-Methoxymethyl-Salvinorin B (MOM-Sal B) , comparing their performance against Salvinorin A and the standard synthetic KOR agonist, U50,488H.

Data Presentation

The following tables summarize the quantitative data comparing the in vitro and in vivo activities of Salvinorin B analogs and other KOR agonists.

Table 1: In Vitro Pharmacological Profile

CompoundReceptor Binding Affinity (Ki, nM) at KORFunctional Potency (EC50, nM) in [³⁵S]GTPγS Assay
Salvinorin A7.4 ± 0.7[1]40 ± 10[1]
Salvinorin B2950[3]248
MOM-Sal B0.606
U50,488H~3x lower than MOM-Sal B~5x lower than MOM-Sal B

Table 2: In Vivo Analgesic and Anti-inflammatory Effects in Rodent Models

CompoundAntinociceptive Effect (Hot-Plate Test)Anti-inflammatory Effect (Formalin Test)Duration of Action
Salvinorin AED50 = 2.1 mg/kgReduces phase 1 and 2 pain< 30 minutes
β-THP SalBED50 = 1.4 mg/kgSignificantly reduces pain score and paw edemaLonger than Salvinorin A
MOM-Sal BMore potent and efficacious than U50,488HNot specified in provided results~2-3 hours
U50,488HLess potent than MOM-Sal BReduces disease severity in EAE modelsNot specified in provided results

Table 3: Effects on Neuropathic Pain and Remyelination

CompoundEffect on Paclitaxel-Induced Neuropathic PainEffect on Remyelination (EAE Model)
Salvinorin ASuppresses mechanical and cold allodyniaNot specified in provided results
β-THP SalBSuppresses mechanical and cold allodynia in a dose-dependent mannerNot specified in provided results
EOM-SalBNot specified in provided resultsDecreased disease severity, increased myelin levels
U50,488HNot specified in provided resultsReduced disease scores

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro [³⁵S]GTPγS Binding Assay

This assay determines the functional potency of a compound as a G-protein coupled receptor (GPCR) agonist by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Materials: Cell membranes from cells expressing the kappa opioid receptor (e.g., CHO-KOR cells), [³⁵S]GTPγS, GDP, test compounds (Salvinorin B analogs, Salvinorin A, U50,488H), assay buffer, and a scintillation counter.

  • Procedure:

    • Prepare cell membranes expressing the KOR.

    • Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • After incubation, terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • The EC50 value is calculated from the dose-response curve.

In Vivo Hot Water Tail-Withdrawal Assay

This assay assesses the analgesic properties of a compound by measuring the latency of a thermal pain response in rodents.

  • Animals: Mice or rats.

  • Procedure:

    • Gently restrain the animal and immerse the distal portion of its tail in a constant temperature water bath (e.g., 52°C).

    • Record the latency time for the animal to withdraw its tail from the hot water. A cut-off time is set to prevent tissue damage.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Measure the tail-withdrawal latency at several time points after drug administration.

    • The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE).

Formalin-Induced Inflammatory Pain Model

This model evaluates both acute nociceptive pain and inflammatory pain.

  • Animals: Mice.

  • Procedure:

    • Inject a dilute solution of formalin into the plantar surface of the mouse's hind paw.

    • Observe the animal's pain-related behaviors (e.g., licking, biting, and shaking of the injected paw) in two distinct phases: Phase 1 (0-10 minutes post-injection, neurogenic pain) and Phase 2 (10-40 minutes post-injection, inflammatory pain).

    • Administer the test compound prior to the formalin injection.

    • Quantify the pain score and measure paw edema and neutrophil infiltration into the inflamed tissue.

cAMP Hunter™ Assay

This cell-based competitive immunoassay quantifies intracellular cyclic adenosine monophosphate (cAMP) levels to determine the functional activity of KOR agonists.

  • Principle: KOR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. The assay uses Enzyme Fragment Complementation (EFC) technology to measure cAMP levels, where a decrease in chemiluminescent signal corresponds to a decrease in cAMP.

  • Procedure:

    • Use cells expressing the KOR.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and perform the cAMP Hunter™ assay according to the manufacturer's protocol.

    • Measure the chemiluminescent signal to determine the extent of cAMP inhibition.

Mandatory Visualization

Signaling Pathway

KOR_Signaling_Pathway Salfredin_B_Analog Salvinorin B Analog KOR Kappa Opioid Receptor (KOR) Salfredin_B_Analog->KOR G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates MAPK MAPK Pathway Beta_arrestin->MAPK

Caption: Kappa Opioid Receptor (KOR) Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Models) cluster_data Data Analysis & Comparison receptor_binding Receptor Binding Assay (Ki determination) functional_assay Functional Assay ([³⁵S]GTPγS or cAMP) receptor_binding->functional_assay compound_admin Compound Administration (e.g., i.p., s.c.) functional_assay->compound_admin Lead Compound Selection analgesia_test Analgesia Testing (Hot-Plate, Tail-Withdrawal) compound_admin->analgesia_test inflammation_model Inflammation Model (Formalin Test) compound_admin->inflammation_model neuropathic_model Neuropathic Pain Model (e.g., Paclitaxel-induced) compound_admin->neuropathic_model remyelination_model Remyelination Model (e.g., EAE, Cuprizone) compound_admin->remyelination_model data_analysis Quantitative Data Analysis (EC50, ED50, etc.) analgesia_test->data_analysis inflammation_model->data_analysis neuropathic_model->data_analysis remyelination_model->data_analysis comparison Comparison with Alternatives (Salvinorin A, U50,488H) data_analysis->comparison

References

Comparative Analysis of Benzopyran Derivatives and Standard Chemotherapy Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific preclinical or clinical data regarding the anticancer activity of Salfredin B11 is not publicly accessible. Therefore, this guide will provide a comparative analysis using a representative and recently studied benzopyran derivative, SIMR1281, to illustrate the potential of this class of compounds against standard chemotherapy agents. This comparison is intended for researchers, scientists, and drug development professionals.

Benzopyran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[1][2][3] This guide compares the performance of a novel benzopyran derivative, SIMR1281, with established chemotherapy drugs: Doxorubicin, Paclitaxel, and Cisplatin.

Mechanism of Action: A Comparative Overview

Standard chemotherapy drugs typically function by inducing widespread cytotoxicity, affecting both cancerous and healthy rapidly dividing cells. Benzopyran derivatives, such as SIMR1281, may offer more targeted mechanisms of action.

  • SIMR1281 (Benzopyran Derivative): This novel compound has been shown to inhibit cancer cell proliferation by targeting metabolic and survival pathways. It induces DNA damage and apoptosis and has been observed to affect microtubule polymerization.[4][5] One of its key mechanisms involves the inhibition of glutathione reductase (GSHR) and thioredoxin reductase (TrxR), leading to increased oxidative stress within cancer cells.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA, which inhibits the progression of topoisomerase II. This action prevents the resealing of DNA double-strand breaks, leading to the inhibition of DNA replication and transcription and ultimately triggering apoptosis. It can also generate reactive oxygen species, contributing to its cytotoxic effects.

  • Paclitaxel: A member of the taxane family, Paclitaxel works by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. By preventing the disassembly of microtubules, it disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Cisplatin: A platinum-based compound, Cisplatin exerts its anticancer effect by forming covalent adducts with DNA, primarily with purine bases. These adducts create cross-links within and between DNA strands, which blocks DNA replication and transcription, ultimately inducing apoptosis.

Signaling_Pathways SIMR1281 SIMR1281 (Benzopyran Derivative) Metabolism Metabolic Pathways (GSHR, TrxR) SIMR1281->Metabolism Microtubules Microtubule Dynamics SIMR1281->Microtubules Doxorubicin Doxorubicin Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Paclitaxel Paclitaxel Paclitaxel->Microtubules Cisplatin Cisplatin DNA DNA Cisplatin->DNA OxidativeStress Oxidative Stress Metabolism->OxidativeStress MitoticArrest Mitotic Arrest Microtubules->MitoticArrest DNA_Damage DNA Damage Response Topoisomerase->DNA_Damage DNA->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis MitoticArrest->Apoptosis DNA_Damage->Apoptosis

Caption: Comparative signaling pathways of chemotherapeutic agents.

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the benzopyran derivative SIMR1281 and standard chemotherapy drugs against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound Cell Line Cancer Type IC50 (µM) Reference
SIMR1281 MCF7Breast Adenocarcinoma1.83
SKBR3Breast Adenocarcinoma1.63
MDA-MB-231Breast Adenocarcinoma5.5
A549Non-Small Cell Lung1.95
HCT116Colorectal Carcinoma0.66
Doxorubicin MCF7Breast Adenocarcinoma~0.05-0.5Varies by study
A549Non-Small Cell Lung~0.02-0.2Varies by study
Paclitaxel MCF7Breast Adenocarcinoma~0.002-0.01Varies by study
A549Non-Small Cell Lung~0.005-0.02Varies by study
Cisplatin A549Non-Small Cell Lung~1-10Varies by study

Note: IC50 values for standard drugs can vary significantly based on experimental conditions and are provided as approximate ranges for comparison.

Detailed Experimental Protocols

The following are standard protocols for key experiments used to evaluate the efficacy of anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., SIMR1281) and standard drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compound A->B C 3. Add MTT reagent & incubate B->C D 4. Add solubilizing agent C->D E 5. Measure absorbance D->E F 6. Calculate IC50 E->F

Caption: Workflow for a standard MTT cytotoxicity assay.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.

Methodology:

  • Cell Plating: A known number of single cells are plated in 6-well plates.

  • Treatment: Cells are treated with the test compound for a defined period.

  • Incubation: The treatment medium is removed, and cells are incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Colonies are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Analysis: The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

Clonogenic_Assay_Workflow A 1. Plate single cells B 2. Treat with compound A->B C 3. Incubate for 1-3 weeks B->C D 4. Fix and stain colonies C->D E 5. Count colonies D->E F 6. Calculate surviving fraction E->F

Caption: Workflow for a clonogenic (colony formation) assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specified time.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membranes.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

Flow_Cytometry_Workflow A 1. Treat cells with compound B 2. Harvest and fix cells in ethanol A->B C 3. Stain with Propidium Iodide B->C D 4. Analyze on flow cytometer C->D E 5. Generate cell cycle histogram D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

References

A Comparative Guide to the Biological Activities of Thymoquinone and Salfredin B11

Author: BenchChem Technical Support Team. Date: November 2025

A note on Salfredin B11: Extensive literature searches for this compound (also known by its chemical name 2,8-dihydro-5-hydroxy-2,2-dimethyl-6H-furo[3,4-g]-1-benzopyran-6-one) have revealed a significant lack of published experimental data regarding its biological activities. While its presence has been identified in Nigella sativa, the same plant source as thymoquinone, there is a notable absence of studies investigating its specific pharmacological effects, such as anticancer, anti-inflammatory, or antimicrobial properties. Consequently, a direct, data-driven comparison of this compound's activity with that of thymoquinone is not feasible at this time.

This guide will therefore focus on providing a comprehensive overview of the well-documented biological activities of thymoquinone, supported by experimental data from various studies.

Thymoquinone: A Multi-Targeted Bioactive Compound

Thymoquinone is the major bioactive constituent of the volatile oil of Nigella sativa seeds (black cumin). It has been extensively studied and has demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2]

Anticancer Activity

Thymoquinone has been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways implicated in cancer progression.

Quantitative Data on Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of thymoquinone in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
H1299Non-small cell lung cancer27.96Not Specified[3]
A549Non-small cell lung cancer54.43Not Specified[3]
H1650Lung adenocarcinoma26.5948
HepG2Hepatocellular carcinoma84.2748
SMMC-7721Hepatocellular carcinoma91.6548
Hep3B (p53-null)Hepatocellular carcinoma12.4348
K-562Leukemia8.5 µg/mL (~51.8 µM)96
U87Glioblastoma7524
U87Glioblastoma4548
U87Glioblastoma3672

Experimental Protocols: Cell Viability and IC50 Determination

A common method to determine the cytotoxic effects and IC50 values of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the WST-1 assay.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of thymoquinone (and a vehicle control, typically DMSO) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT/WST-1 Addition: After the incubation period, the MTT or WST-1 reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Modulated by Thymoquinone in Cancer

Thymoquinone's anticancer effects are attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Thymoquinone_Anticancer_Pathways cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_inflammation Inflammation TQ Thymoquinone PI3K PI3K TQ->PI3K Inhibits AKT AKT TQ->AKT Inhibits mTOR mTOR TQ->mTOR Inhibits MAPK MAPK TQ->MAPK Modulates STAT3 STAT3 TQ->STAT3 Inhibits Bcl2 Bcl-2 TQ->Bcl2 Downregulates Bax Bax TQ->Bax Upregulates NFkB NF-κB TQ->NFkB Inhibits PI3K->AKT AKT->mTOR CellCycle Cell Cycle Arrest (G1, G2/M) AKT->CellCycle STAT3->CellCycle Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis NFkB->Bcl2

Caption: Key signaling pathways modulated by Thymoquinone in cancer cells.

Anti-inflammatory and Antioxidant Activity

Thymoquinone exhibits potent anti-inflammatory and antioxidant properties.[1] Its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

Signaling Pathways in Inflammation and Oxidative Stress

Thymoquinone_Anti_inflammatory_Pathways TQ Thymoquinone NFkB_pathway NF-κB Pathway TQ->NFkB_pathway Inhibits Nrf2_pathway Nrf2 Pathway TQ->Nrf2_pathway Activates InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) InflammatoryStimuli->NFkB_pathway ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->ProInflammatoryCytokines iNOS_COX2 iNOS, COX-2 NFkB_pathway->iNOS_COX2 OxidativeStress Oxidative Stress (ROS) OxidativeStress->Nrf2_pathway AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2_pathway->AntioxidantEnzymes

Caption: Thymoquinone's role in anti-inflammatory and antioxidant pathways.

Experimental Protocol: Measurement of Nitric Oxide Production

The anti-inflammatory activity of thymoquinone can be assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured and seeded in 96-well plates. The cells are then pre-treated with various concentrations of thymoquinone for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay): After 24 hours of incubation, the amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by thymoquinone is then calculated.

Antimicrobial Activity

Thymoquinone has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria3
Escherichia coliGram-negative bacteria200 - 1600
Pseudomonas aeruginosaGram-negative bacteria200 - 1600
Shigella flexneriGram-negative bacteria200 - 1600
Salmonella TyphimuriumGram-negative bacteria200 - 1600
Salmonella EnteritidisGram-negative bacteria200 - 1600
Various bacteriaGram-positive & Gram-negative1.56 - 100

Experimental Protocol: MIC Determination by Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Thymoquinone is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without thymoquinone) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of thymoquinone at which there is no visible growth of the microorganism.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of thymoquinone is believed to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components of the microorganism. It has also been suggested that thymoquinone can disrupt the microbial membrane.

Experimental Workflow for Investigating Antimicrobial Mechanism

Antimicrobial_Mechanism_Workflow Start Investigate Antimicrobial Mechanism of Thymoquinone MIC_MBC Determine MIC and MBC Start->MIC_MBC ROS_Assay ROS Generation Assay (e.g., DCFH-DA) MIC_MBC->ROS_Assay Membrane_Damage Membrane Permeability Assay (e.g., NPN uptake) MIC_MBC->Membrane_Damage SEM Scanning Electron Microscopy (SEM) for Morphological Changes MIC_MBC->SEM Conclusion Elucidate Mechanism of Action ROS_Assay->Conclusion Membrane_Damage->Conclusion SEM->Conclusion

Caption: Workflow for elucidating the antimicrobial mechanism of Thymoquinone.

Conclusion

Thymoquinone is a promising natural compound with a broad spectrum of biological activities, supported by a substantial body of scientific evidence. Its ability to modulate multiple key signaling pathways makes it a compound of significant interest for further research and potential therapeutic applications. In contrast, the biological activities of this compound remain largely unexplored, highlighting a significant gap in the scientific literature. Further studies are warranted to determine if this compound possesses any pharmacological properties of interest.

References

Salfredin B11: Investigating Synergistic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the untapped potential of Salfredin B11 in combination therapies, outlining a hypothetical framework for investigation based on current knowledge of related compounds.

Executive Summary

This compound, a naturally occurring 2,2-dimethyl-1-benzopyran found in Nigella sativa and Nigella glandulifera, represents a novel compound with limited but promising initial findings of anticancer activity. To date, research on this compound is in its infancy, with a notable absence of studies on its synergistic effects with other therapeutic agents. This guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and proposes a structured, hypothetical experimental framework to explore its synergistic potential. Drawing parallels from the well-documented synergistic interactions of other compounds from Nigella sativa, such as thymoquinone, and the broader anticancer activities of the benzopyran chemical class, this guide offers a roadmap for researchers to unlock the therapeutic possibilities of this compound in combination cancer therapy.

Introduction to this compound

This compound is a natural product identified as 2,8-Dihydro-5-hydroxy-2,2-dimethyl-6H-furo(3,4-g)-1-benzopyran-6-one. Its presence has been confirmed in the seeds of Nigella sativa (black cumin), a plant with a long history in traditional medicine. The broader chemical class to which this compound belongs, the benzopyrans, is known for a wide array of pharmacological activities, including potent anticancer effects. Various benzopyran derivatives have been shown to induce apoptosis, promote cell cycle arrest, and modulate key signaling pathways involved in cancer progression, such as the Ras/ERK and PI3K/Akt pathways.[1][2][3][4]

The only currently available biological data on this compound indicates an inhibitory effect on the growth of human liver cancer cells (HepG2). This finding, combined with the known anticancer properties of its chemical class and its origin from a medicinally significant plant, provides a strong rationale for further investigation into its therapeutic potential, particularly in synergistic combinations.

The Rationale for Investigating Synergistic Effects

The therapeutic efficacy of many anticancer drugs is often limited by toxicity and the development of drug resistance. Combination therapy, where two or more drugs are used together, is a cornerstone of modern oncology, often leading to enhanced efficacy and reduced side effects.

Nigella sativa, the source of this compound, is rich in bioactive compounds, with its most studied component, thymoquinone, exhibiting well-documented synergistic effects with a variety of conventional chemotherapeutic agents, including doxorubicin, cisplatin, and gemcitabine.[5] Thymoquinone has been shown to potentiate the antitumor activity of these drugs, often allowing for lower, less toxic doses to be used. This established synergistic potential of a fellow Nigella sativa constituent strongly suggests that this compound may possess similar capabilities.

Therefore, a systematic investigation into the synergistic effects of this compound with standard chemotherapeutic drugs is a logical and promising avenue of research.

A Hypothetical Experimental Guide to Assess Synergy

This section outlines a detailed, hypothetical experimental plan for researchers to investigate the synergistic anticancer effects of this compound.

Experimental Objective

To determine if this compound exhibits synergistic, additive, or antagonistic effects when combined with a conventional chemotherapeutic agent (e.g., doxorubicin) in a human cancer cell line (e.g., HepG2).

Experimental Workflow

The overall workflow for assessing the synergistic potential of this compound is depicted in the following diagram:

G cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Interpretation & Mechanistic Insights A Cell Line Selection & Culture (e.g., HepG2) B Dose-Response Assay for this compound A->B C Dose-Response Assay for Doxorubicin A->C D Determine IC50 Values for Each Agent B->D C->D E Combination Treatment (Constant Ratio Design) D->E F Cell Viability Assay (e.g., MTT Assay) E->F G Calculate Combination Index (CI) (Chou-Talalay Method) F->G H Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) G->H I If Synergistic, Proceed to Mechanistic Studies H->I J Apoptosis Assays (e.g., Annexin V) I->J K Cell Cycle Analysis I->K L Western Blot for Signaling Pathways I->L G SalfredinB11 This compound PI3K_Akt PI3K/Akt Pathway (Survival) SalfredinB11->PI3K_Akt Inhibits Ras_ERK Ras/ERK Pathway (Proliferation) SalfredinB11->Ras_ERK Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Induces Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Suppresses CellCycleArrest Cell Cycle Arrest Ras_ERK->CellCycleArrest Promotes Progression DNA_Damage->Apoptosis Induces DNA_Damage->CellCycleArrest Induces

References

Comparative Analysis of Thymoquinone and First-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the anti-tuberculosis properties of thymoquinone, a key bioactive constituent of Nigella sativa, against the standard first-line drugs used in the treatment of tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. While the initial focus of this guide was Salfredin B11, another compound found in Nigella sativa, a comprehensive review of publicly available scientific literature yielded no specific experimental data on its anti-tuberculosis activity. Therefore, we have shifted the focus to thymoquinone, for which in vitro efficacy data against Mycobacterium tuberculosis is available, to provide a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nigella sativa constituents.

This document summarizes the available quantitative data on the inhibitory effects of these compounds, details the experimental protocols used to generate this data, and provides visual representations of the known mechanisms of action for the first-line drugs.

Data Presentation: In Vitro Anti-Tuberculosis Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thymoquinone and the first-line anti-tuberculosis drugs against Mycobacterium tuberculosis. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMycobacterium tuberculosis StrainMIC (μg/mL)Reference
Thymoquinone Clinical Isolates20[1][2][3]
H37Rv50[4]
All Drug Sensitive M. tuberculosis250[4]
MDR M. tuberculosis100
Isoniazid Standard and Clinical Strains0.025 - 0.05
Rifampicin Standard and Clinical Strains0.05 - 0.2
Pyrazinamide Standard and Clinical Strains20 - 100
Ethambutol Standard and Clinical Strains1 - 5

Note: MIC values for first-line drugs are established ranges from numerous studies and are considered standard knowledge in the field of mycobacteriology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-tuberculosis activity.

Microscopic-Observation Drug-Susceptibility (MODS) Assay

The MODS assay is a rapid and low-cost method for detecting the growth of M. tuberculosis and determining drug susceptibility.

  • Principle: This method is based on the microscopic detection of the characteristic cord-like growth of M. tuberculosis in a liquid culture medium. The presence or absence of this growth in the presence of an antimicrobial agent indicates the susceptibility or resistance of the strain.

  • Methodology:

    • A processed sputum sample is inoculated into a 24-well plate containing Middlebrook 7H9 broth.

    • One set of wells contains the test compound (e.g., thymoquinone) at various concentrations, while control wells contain no compound.

    • The plate is sealed and incubated at 37°C.

    • Wells are examined daily with an inverted light microscope for the presence of characteristic cording.

    • The MIC is determined as the lowest concentration of the compound that inhibits the formation of these cords.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and sensitive method for assessing the viability of M. tuberculosis and the efficacy of antimicrobial agents.

  • Principle: This assay utilizes a mycobacteriophage engineered to carry a luciferase gene. When the phage infects a viable M. tuberculosis cell, it injects its DNA, leading to the expression of luciferase and the production of light. A reduction in light output in the presence of a compound indicates a decrease in bacterial viability.

  • Methodology:

    • M. tuberculosis cultures (including H37Rv and MDR strains) are exposed to various concentrations of the test compound (e.g., methanol extract of N. sativa) for a defined period.

    • The luciferase reporter phage is then added to the cultures.

    • After an incubation period to allow for phage infection and luciferase expression, the substrate for the luciferase enzyme is added.

    • The resulting luminescence is measured using a luminometer.

    • A reduction in relative light units (RLU) compared to the untreated control indicates the inhibitory activity of the compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for the first-line anti-tuberculosis drugs. The precise mechanism of action for thymoquinone against M. tuberculosis is still under investigation.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Disruption

Caption: Mechanism of action of Isoniazid.

Rifampicin_Mechanism Rifampicin Rifampicin rpoB β-subunit of RNA Polymerase (rpoB) Rifampicin->rpoB Binding and Inhibition RNA_Synthesis RNA Synthesis rpoB->RNA_Synthesis Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Blocks

Caption: Mechanism of action of Rifampicin.

Pyrazinamide_Mechanism Pyrazinamide Pyrazinamide (Prodrug) pncA Pyrazinamidase (pncA) Pyrazinamide->pncA Conversion POA Pyrazinoic Acid (Active Form) pncA->POA Acidic_Environment Acidic Environment (e.g., phagolysosome) POA->Acidic_Environment Active in Membrane_Potential Disruption of Membrane Potential Acidic_Environment->Membrane_Potential Transport_Functions Inhibition of Transport Functions Acidic_Environment->Transport_Functions

Caption: Mechanism of action of Pyrazinamide.

Ethambutol_Mechanism Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibition Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Cell_Wall_Complex Mycolyl-Arabinogalactan-Peptidoglycan Complex Arabinogalactan_Synthesis->Cell_Wall_Complex Disruption

Caption: Mechanism of action of Ethambutol.

References

The In Vitro Efficacy of Antimicrobial Peptide CDP-B11: A Comparative Analysis and Future In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a novel therapeutic from in vitro characterization to in vivo efficacy is paramount. This guide provides a comprehensive comparison of the available in vitro data for the antimicrobial peptide CDP-B11 against established alternatives, alongside a discussion of the prospective in vivo correlation. While in vivo data for CDP-B11 is not yet publicly available, this guide offers a framework for its potential translation based on its demonstrated mechanism of action and the known in vivo performance of similar antimicrobial peptides.

Executive Summary

CDP-B11 is a novel antimicrobial peptide that has demonstrated significant in vitro activity against a range of multidrug-resistant (MDR) bacteria. Its primary mechanism of action involves the disruption of the bacterial outer membrane, leading to cell death. In vitro studies highlight its potent bactericidal effects, particularly in combination with conventional antibiotics like colistin, against clinically relevant pathogens such as Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Notably, CDP-B11 exhibits low hemolytic activity in vitro, suggesting a favorable preliminary safety profile.

This guide will compare the in vitro performance of CDP-B11 with Pexiganan, a well-characterized antimicrobial peptide with available clinical trial data, to contextualize its potential for in vivo applications. We will delve into the experimental protocols for key in vitro assays, present the available data in a structured format, and visualize the underlying molecular pathways.

In Vitro Performance Comparison: CDP-B11 vs. Pexiganan

The following table summarizes the available in vitro data for CDP-B11 and compares it with Pexiganan, an FDA-reviewed antimicrobial peptide. This comparison aims to benchmark the potential of CDP-B11.

ParameterCDP-B11Pexiganan (Analogue of Magainin)Reference
Target Organisms Gram-negative bacteria (E. coli, A. baumannii, P. aeruginosa, K. pneumoniae)Broad-spectrum (Gram-positive and Gram-negative bacteria, fungi)[1][2]
Mechanism of Action Disrupts bacterial outer membrane potential and integrity.[1]Forms transmembrane pores, leading to cell lysis.[3][1]
In Vitro Potency (MIC) Potent growth inhibition, especially in combination with colistin (≥ 10x lower colistin concentration needed).Active in the micromolar range against various pathogens.
Hemolytic Activity No significant red blood cell hemolysis observed.Low hemolytic activity, but can increase with modifications to amphipathicity.
Synergistic Activity Synergistic with colistin, accelerating bactericidal action.Synergistic effects with other antibiotics have been explored.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the in vitro activity of antimicrobial peptides like CDP-B11.

Bacterial Growth Inhibition Assay
  • Objective: To determine the minimum inhibitory concentration (MIC) of the antimicrobial peptide required to inhibit the visible growth of a bacterial strain.

  • Procedure:

    • Prepare a serial dilution of the antimicrobial peptide in a suitable growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubate the cultures at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Time-Kill Assay
  • Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial peptide over time.

  • Procedure:

    • Expose a standardized bacterial suspension to the antimicrobial peptide at concentrations corresponding to the MIC and multiples of the MIC.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Hemolysis Assay
  • Objective: To evaluate the cytotoxicity of the antimicrobial peptide against red blood cells, a key indicator of its potential toxicity to mammalian cells.

  • Procedure:

    • Prepare a suspension of fresh red blood cells in a buffered saline solution.

    • Incubate the red blood cell suspension with various concentrations of the antimicrobial peptide for a specified period (e.g., 1 hour) at 37°C.

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to a positive control (e.g., cells lysed with Triton X-100).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many antimicrobial peptides, including CDP-B11, involves the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_intracellular Intracellular Space AMP Cationic AMP (e.g., CDP-B11) LPS Lipopolysaccharides (LPS) (Anionic) AMP->LPS Electrostatic Attraction Membrane Membrane Destabilization LPS->Membrane Binding and Insertion Disruption Disruption of Membrane Potential Membrane->Disruption Pore Formation/ Permeabilization Death Bacterial Cell Death Disruption->Death Loss of Ion Gradients & Cellular Contents

Caption: Mechanism of bacterial membrane disruption by a cationic antimicrobial peptide.

Experimental Workflow

The typical workflow for evaluating a novel antimicrobial peptide from in vitro characterization to potential in vivo studies is outlined below.

Start Peptide Synthesis & Purification InVitro In Vitro Characterization Start->InVitro MIC MIC Determination InVitro->MIC TimeKill Time-Kill Kinetics InVitro->TimeKill Hemolysis Hemolysis Assay InVitro->Hemolysis Mechanism Mechanism of Action Studies InVitro->Mechanism InVivo Preclinical In Vivo Studies MIC->InVivo TimeKill->InVivo Hemolysis->InVivo Mechanism->InVivo Toxicity Animal Toxicity & Tolerability InVivo->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Efficacy Infection Models InVivo->Efficacy End Clinical Development Toxicity->End PKPD->End Efficacy->End

References

Safety Operating Guide

Navigating the Disposal of Salfredin B11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The following procedures are based on general guidelines for the disposal of laboratory chemicals of this type. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling Salfredin B11 for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Quantitative Data on Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and any materials used for handling (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Container Labeling:

    • The waste container must be made of a chemically compatible material and be securely sealed.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. If the solvent used for solutions is hazardous, it should also be listed.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.

    • Follow your institution's guidelines for the maximum allowable time for waste storage in the lab.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

Spill Management

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.

  • Containment: Wearing the appropriate PPE, contain the spill.

    • For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert absorbent material such as vermiculite or sand.

  • Cleanup: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Salfredin_B11_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Waste Accumulation Area container->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end spill->ppe spill_procedure Follow Spill Management Protocol spill->spill_procedure YES spill_procedure->segregate

Caption: Workflow for the proper disposal of this compound.

By adhering to these guidelines and working closely with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within your research community.

Essential Safety and Handling Protocols for Salfredin B11

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for Salfredin B11, a potent compound for research and development purposes. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the experimental environment.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The required PPE is categorized by the type of handling procedure.

Table 1: Required PPE for Handling this compound

Procedure Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Weighing and Compounding (Dry Powder)Double Nitrile/NeopreneChemical Splash Goggles and Face ShieldNIOSH-approved N95 or higher respiratorDisposable, fluid-resistant gown
Handling Solutions (Diluted)Single NitrileSafety Glasses with Side ShieldsNot required in a certified chemical fume hoodStandard Lab Coat
Equipment CleaningChemical-resistant (Butyl rubber)Chemical Splash GogglesNot required in a well-ventilated areaStandard Lab Coat
Waste DisposalDouble Nitrile/NeopreneChemical Splash GogglesNIOSH-approved N95 or higher respiratorDisposable, fluid-resistant gown

Emergency Procedures

Immediate and correct response to accidental exposure is critical.

Table 2: First Aid and Emergency Response

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill (Powder) Evacuate the immediate area. Wear full PPE as specified for weighing. Cover the spill with a damp absorbent material to avoid generating dust. Carefully collect the material into a sealed, labeled waste container.
Spill (Solution) Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled waste container.

Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk.

Step 1: Preparation

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, vials) and label them clearly.

  • Have spill cleanup materials readily accessible.

Step 2: Weighing and Compounding (Dry Powder)

  • Don the required PPE (double gloves, goggles, face shield, respirator, disposable gown).

  • Perform all manipulations of the dry powder within a certified chemical fume hood or containment glove box.

  • Use tools and techniques that minimize the generation of dust.

  • Carefully weigh the desired amount of this compound.

  • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

Step 3: Handling Solutions

  • Don the appropriate PPE (single gloves, safety glasses, lab coat).

  • Handle all solutions within a certified chemical fume hood.

  • Use a calibrated pipette for all liquid transfers.

Step 4: Decontamination and Cleanup

  • Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution (if known) or 70% ethanol followed by water.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Includes contaminated PPE, weigh boats, and absorbent materials.

    • Collect in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions and contaminated solvents.

    • Collect in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps Waste:

    • Includes contaminated needles and pipette tips.

    • Dispose of in a dedicated, puncture-proof sharps container that is clearly labeled for this compound waste.

All waste containers must be stored in a designated satellite accumulation area until they are collected by certified hazardous waste disposal personnel.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

SalfredinB11_Handling_Workflow prep Step 1: Preparation - Designate Area - Assemble PPE - Prepare Equipment weigh Step 2: Weighing (in Fume Hood) - Full Powder PPE - Minimize Dust prep->weigh Proceed solution Step 3: Handling Solution - Solution PPE - Use Fume Hood weigh->solution If making solution cleanup Step 4: Decontamination - Wipe Surfaces - Clean Equipment weigh->cleanup After handling powder solution->cleanup After handling solution disposal Step 5: Waste Disposal - Segregate Waste Streams - Label Containers cleanup->disposal Segregate waste end_node End of Procedure disposal->end_node Store for pickup

Caption: Workflow for the safe handling of this compound.

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